Technical Documentation Center

2-Fluoro-4-hydroxy-3-methoxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-4-hydroxy-3-methoxypyridine
  • CAS: 1184172-38-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Fluorinated Pyridine Building Blocks for Medicinal Chemistry

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] Its nitrogen atom provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] Its nitrogen atom provides a key point for hydrogen bonding and salt formation, while the aromatic system offers a platform for diverse functionalization. However, the modern drug discovery landscape demands molecules with finely tuned properties to maximize efficacy and minimize off-target effects. This is where the strategic incorporation of fluorine comes into play.

Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool for medicinal chemists.[3] When appended to a pyridine ring, fluorine can profoundly alter the molecule's physicochemical and pharmacokinetic (PK) profile.[1][2] It can modulate basicity (pKa), enhance lipophilicity, block metabolic pathways, and influence molecular conformation.[4][5] These modifications can lead to significant improvements in a drug candidate's potency, selectivity, metabolic stability, and bioavailability.[6][7] This guide provides an in-depth exploration of fluorinated pyridine building blocks, covering their fundamental properties, synthesis, and application in modern drug design.

The Multifaceted Impact of Fluorination on Pyridine Properties

The introduction of a fluorine atom onto the pyridine ring is not a simple substitution but a strategic perturbation that elicits a cascade of useful effects. The position of the fluorine atom (ortho, meta, or para to the nitrogen) has a dramatic impact on the resulting properties.[8]

Modulating Basicity (pKa)

The high electronegativity of fluorine allows it to exert a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity is a critical tool for medicinal chemists. For example, lowering the pKa can reduce unwanted interactions with acidic organelles like lysosomes, mitigating potential toxicity. It can also fine-tune hydrogen bonding interactions with a target protein, potentially increasing binding affinity and selectivity.[4]

Fine-Tuning Lipophilicity

The effect of fluorine on lipophilicity (often measured as logD) can be complex and sometimes counterintuitive.[9] While the C-F bond is more lipophilic than a C-H bond, the strong polarization it induces can have opposing effects.[5][9] Fluorination can increase the hydrophobic surface area of a molecule while also increasing its overall polarity.[9] This dual nature allows for nuanced adjustments to a compound's ability to cross cell membranes and engage with its target.[6] For instance, strategic fluorination can enhance membrane permeability without drastically increasing overall lipophilicity, which could otherwise lead to poor aqueous solubility or non-specific binding.[4]

Enhancing Metabolic Stability

One of the most powerful applications of fluorination is the enhancement of metabolic stability.[4][8] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[1][5] By replacing a hydrogen atom at a known site of oxidative metabolism with a fluorine atom, chemists can effectively "block" this metabolic pathway, increasing the drug's half-life and systemic exposure.[4][5] This strategy is widely employed in the design of modern pharmaceuticals.

Synthetic Strategies for Accessing Fluorinated Pyridines

The growing demand for fluorinated pyridines has spurred significant innovation in synthetic chemistry.[4] Methods now exist for both early-stage introduction of fluorine via building blocks and late-stage fluorination of complex molecules.

Classical and Modern Synthetic Protocols

Traditional methods for synthesizing fluorinated pyridines often rely on nucleophilic aromatic substitution (SNAr) reactions, such as halogen exchange (HALEX).[8] However, recent years have seen the development of more sophisticated and regioselective methods.

A notable modern approach involves the regioselective difluoromethylation of pyridines. Researchers at the University of Münster have developed a method that allows for the precise introduction of a difluoromethyl group at either the meta- or para-position of the pyridine ring.[10] This is achieved through a temporary dearomatization of the pyridine, which activates it for reaction with a difluoromethylating agent.[10] This strategy is particularly valuable as it can be applied late in a synthetic sequence to modify existing drugs.[10]

Experimental Protocol: A Representative SNAr Fluorination

The following protocol is a generalized example of a nucleophilic aromatic substitution for the synthesis of a fluorinated pyridine derivative, based on principles described in the literature.[8]

Objective: To synthesize a 2-fluoropyridine derivative from a 2-chloropyridine precursor.

Materials:

  • 2-Chloropyridine derivative

  • Anhydrous potassium fluoride (KF)

  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)

  • High-boiling point aprotic polar solvent (e.g., DMSO, DMF, or sulfolane)

  • Anhydrous nitrogen or argon

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

Step-by-Step Methodology:

  • Preparation: The reaction vessel is flame-dried under vacuum and backfilled with an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.

  • Reagent Addition: Anhydrous potassium fluoride (typically 2-3 equivalents) and the phase-transfer catalyst (0.1-0.2 equivalents) are added to the flask. The solvent is then added, and the mixture is stirred to form a slurry.

  • Substrate Addition: The 2-chloropyridine derivative (1 equivalent) is dissolved in a minimal amount of the reaction solvent and added to the slurry.

  • Reaction: The reaction mixture is heated to a high temperature (typically 150-220 °C) and stirred vigorously. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the desired 2-fluoropyridine derivative.

Visualization of Synthetic Logic

The following diagram illustrates the decision-making process for selecting a fluorination strategy.

Caption: Workflow for selecting a synthetic strategy for fluorinated pyridines.

Applications in Drug Discovery: Case Studies

The utility of fluorinated pyridines is best demonstrated through their incorporation into successful drug molecules. These compounds are found in a wide range of therapeutic areas, including oncology, infectious disease, and neurology.[1][4]

Table: Examples of FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety
Drug NameTherapeutic AreaRole of Fluorinated Pyridine
Voriconazole AntifungalThe difluorophenyl group is crucial for its mechanism of action, inhibiting fungal cytochrome P450.
Abemaciclib Oncology (CDK4/6 Inhibitor)The fluoropyridine moiety contributes to the overall binding affinity and pharmacokinetic profile.
Pifeltro (Doravirine) Antiviral (HIV)The fluorinated pyridine component is part of the core structure responsible for non-nucleoside reverse transcriptase inhibition.
Tofacitinib Rheumatoid Arthritis (JAK Inhibitor)The fluoro-substituted heterocycle is integral to the pharmacophore that binds to the Janus kinase active site.

This table is illustrative and not exhaustive.

Mechanistic Insight: Metabolic Blocking

The diagram below illustrates how a C-F bond can prevent metabolic oxidation at a vulnerable position on a pyridine ring.

Metabolic_Blocking cluster_0 Without Fluorine cluster_1 With Fluorine Molecule_H Pyridine-R (Metabolically Liable C-H) CYP450 CYP450 Enzyme Molecule_H->CYP450 Metabolism Metabolite Oxidized Metabolite (Inactive/Excreted) CYP450->Metabolite Molecule_F Fluoropyridine-R (Strong C-F Bond) CYP450_2 CYP450 Enzyme Molecule_F->CYP450_2 NoReaction Metabolism Blocked CYP450_2->NoReaction

Sources

Exploratory

2-Fluoro-3-methoxy-4-hydroxypyridine: Structure, Reactivity, and Synthetic Utility

Part 1: Executive Summary 2-Fluoro-3-methoxy-4-hydroxypyridine (CAS: 1184172-38-0) represents a highly specialized heterocyclic scaffold in modern medicinal chemistry. Unlike simple pyridines, this trisubstituted core in...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Fluoro-3-methoxy-4-hydroxypyridine (CAS: 1184172-38-0) represents a highly specialized heterocyclic scaffold in modern medicinal chemistry. Unlike simple pyridines, this trisubstituted core integrates three distinct electronic modulators—a fluorine atom (


-withdrawing), a methoxy group (

-withdrawing/

-donating), and a hydroxyl group (ionizable/H-bond donor)—into a contiguous arrangement.

This specific substitution pattern renders the molecule a "privileged structure" for Fragment-Based Drug Discovery (FBDD), particularly in targeting kinases and GPCRs where the 2-fluoro group modulates metabolic stability and the 3-methoxy/4-hydroxy motif mimics adenosine or phosphate binding pockets.

Part 2: Structural Analysis & Tautomeric Dynamics

Electronic Architecture

The reactivity of this molecule is dictated by the "push-pull" interaction between the electron-rich 3-OMe/4-OH groups and the electron-deficient pyridine ring, further sensitized by the 2-fluoro substituent.

  • 2-Fluoro Effect: The fluorine atom at C2 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the ring nitrogen and increasing the acidity of the C4-hydroxyl group. It also activates the C2 position for Nucleophilic Aromatic Substitution (

    
    ).
    
  • 3-Methoxy Effect: The methoxy group provides steric bulk that forces orthogonality in biaryl couplings (at C4) and directs lithiation to the C4 position via chelation effects.

  • 4-Hydroxyl/Pyridone Tautomerism: The most critical structural feature is the prototropic tautomerism between the 4-hydroxypyridine (lactim) and 4-pyridone (lactam) forms.

Tautomeric Equilibrium

While 4-hydroxypyridine favors the pyridone form in polar solvents, the presence of the electron-withdrawing 2-fluoro group destabilizes the zwitterionic character of the pyridone form. However, in aqueous or biological media, the 4-pyridone tautomer remains the dominant species, serving as a hydrogen bond acceptor/donor pair essential for ligand-protein interactions.

Tautomerism Hydroxy 4-Hydroxypyridine Form (Aromatic, Non-polar) Pyridone 4-Pyridone Form (Polar, H-Bond Donor/Acceptor) Hydroxy->Pyridone  K_eq (Polar Solvent)   Anion Deprotonated Anion (Reactive Nucleophile) Hydroxy->Anion  -H+ (Base)   Pyridone->Anion  -H+  

Figure 1: Tautomeric equilibrium heavily favors the pyridone form in physiological conditions, while the anion is the active species in alkylation reactions.

Part 3: Synthetic Strategies

Synthesis of this scaffold requires navigating the competing directing effects of the substituents. Two primary routes are established: Directed Ortho Lithiation (DoL) for high precision and Nucleophilic Fluorination for scale.

Route A: Directed Ortho Lithiation (DoL)

This is the preferred method for laboratory-scale synthesis, utilizing the 3-methoxy group to direct metallation to the C4 position.

  • Precursor: 2-Fluoro-3-methoxypyridine (Commercial or prepared via Balz-Schiemann).

  • Lithiation: Treatment with LDA at -78°C. The lithium coordinates to the 3-OMe oxygen and the ring nitrogen (or F), exclusively deprotonating C4.

  • Boronation/Oxidation: Quenching with Trimethyl borate followed by oxidative hydrolysis (

    
    ) yields the phenol.
    
Route B: Regio-selective Hydrolysis (Industrial)
  • Precursor: 2,4-Difluoro-3-methoxypyridine.

  • Hydrolysis: Treatment with aqueous NaOH. The C4-fluorine is significantly more electrophilic than the C2-fluorine due to the para-relationship with the ring nitrogen being less sterically hindered and electronically distinct in the presence of the 3-OMe.

Part 4: Reactivity Profile & Functionalization

The molecule offers three distinct vectors for diversification, making it an ideal "hub" for library synthesis.

Electrophilic Aromatic Substitution (EAS)
  • Site of Attack: C5 (Ortho to OH, Meta to OMe).

  • Reagents: NIS (Iodination), NBS (Bromination).

  • Utility: Installing a handle for Suzuki/Sonogashira coupling at C5.

Nucleophilic Aromatic Substitution ( )
  • Site of Attack: C2-Fluorine.[1]

  • Conditions: Requires activation (e.g., heating with amines in DMSO).

  • Selectivity: The C2-F can be displaced by primary amines or thiols, retaining the 4-OH/3-OMe core. This is crucial for optimizing pharmacokinetic properties (solubility).

OH Functionalization
  • O-Alkylation: Occurs at the Oxygen (favored with

    
    ) or Nitrogen (N-alkylation favored with 
    
    
    
    /polar solvents).
  • Activation: Conversion to Triflate (

    
    ) allows Pd-catalyzed coupling at C4, replacing the OH with Aryl/Alkyl groups.
    

Reactivity Core 2-Fluoro-3-methoxy- 4-hydroxypyridine C5_EAS C5 Electrophilic Attack (Halogenation) Core->C5_EAS NIS/DMF C2_SNAr C2 Nucleophilic Displacement (Amination/Etherification) Core->C2_SNAr R-NH2, Heat C4_OH C4-OH Activation (Triflation/Alkylation) Core->C4_OH Tf2O, Base Prod_Iodo 5-Iodo Derivative (Suzuki Handle) C5_EAS->Prod_Iodo Prod_Amino 2-Amino Pyridine (Kinase Hinge Binder) C2_SNAr->Prod_Amino Prod_Aryl 4-Aryl Pyridine (Biaryl Core) C4_OH->Prod_Aryl Pd(0), Ar-B(OH)2

Figure 2: Divergent reactivity map showing the three orthogonal vectors for chemical modification.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis via Directed Ortho Lithiation

Rationale: This protocol ensures regio-purity by leveraging the directing effect of the 3-OMe group.

Reagents:

  • 2-Fluoro-3-methoxypyridine (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.2 eq, 2.0 M in THF/Heptane)

  • Trimethyl borate (1.5 eq)

  • Hydrogen Peroxide (30% aq) / NaOH (1M)

  • Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with anhydrous THF (10 mL/g substrate) and cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LDA solution dropwise over 15 minutes. The solution typically turns yellow/orange. Stir at -78°C for 1 hour .

    • Self-Validation Check: Aliquot 0.1 mL, quench with

      
      , and check NMR. Disappearance of the C4-H signal (doublet ~7.0 ppm) confirms lithiation.
      
  • Borylation: Add Trimethyl borate dropwise. Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.

  • Oxidation: Dilute with THF. Add 1M NaOH (2 eq) followed by dropwise addition of

    
     (3 eq). Caution: Exothermic.  Maintain temperature <20°C. Stir for 2 hours.
    
  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Acidify to pH 5-6 with 1M HCl. Extract with Ethyl Acetate (3x).
    
  • Purification: The product, 2-fluoro-3-methoxy-4-hydroxypyridine, often precipitates or can be purified via silica gel chromatography (DCM/MeOH 95:5).

Data Summary Table:

PropertyValueNotes
Molecular Weight 143.12 g/mol
Appearance White to off-white solid
pKa (Calc) ~6.5 - 7.0More acidic than 4-hydroxypyridine (pKa 11) due to F/OMe.
1H NMR (DMSO-d6)

11.2 (br s, OH), 7.6 (d, 1H), 6.9 (d, 1H), 3.8 (s, 3H)
Characteristic broad OH/NH signal.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier. (Reactivity of 2-fluoropyridines).
  • PubChem Compound Summary. (2024). 2-Fluoro-3-methoxypyridine.[1][2][3][4] National Center for Biotechnology Information. Link

  • Thermo Fisher Scientific. (2024). 2-Fluoro-4-hydroxypyridine Product Specification. Link

  • Baranac-Stojanović, M., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones. Organic & Biomolecular Chemistry. Link

Sources

Foundational

A Technical Guide to Bioisosteric Replacement Using Fluorinated Hydroxypyridines

Abstract Bioisosterism is a cornerstone of modern medicinal chemistry, providing a rational framework for modifying lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][2] This guide delves i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bioisosterism is a cornerstone of modern medicinal chemistry, providing a rational framework for modifying lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][2] This guide delves into a specific, yet powerful, application of this principle: the use of fluorinated hydroxypyridines as bioisosteric replacements, particularly for carboxylic acids and other functionalities. We will explore the fundamental concepts of bioisosterism, the unique role of fluorine in drug design, and the advantageous properties of the hydroxypyridine scaffold.[3][4] The strategic combination of these elements offers a sophisticated tool for fine-tuning molecular properties such as acidity (pKa), lipophilicity, and metabolic stability. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the causality behind these experimental choices, supported by field-proven insights and detailed methodologies.

The Rationale: Understanding the Foundations

The Principle of Bioisosterism

The concept of bioisosterism, first introduced by Langmuir in 1919, involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of producing broadly similar biological properties.[1] This strategy is a mainstay in lead optimization to:

  • Enhance Potency and Selectivity: Fine-tune interactions with the biological target.[2][5]

  • Improve Pharmacokinetic (ADME) Properties: Modify absorption, distribution, metabolism, and excretion profiles.[5]

  • Reduce Toxicity: Mitigate off-target effects and unwanted metabolic pathways.[6]

  • Overcome Drug Resistance: Alter the molecular structure to evade resistance mechanisms.[5]

Bioisosteres are broadly classified as classical (structurally and electronically similar) and non-classical (functionally similar but structurally distinct).[6] The replacement of a carboxylic acid with a hydroxypyridine is a prime example of non-classical bioisosterism.

The Unique Influence of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to modulate key molecular properties.[3][7] Its unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for precise tuning of a molecule's behavior.[8][9] Key benefits of fluorination include:

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, altering a compound's ionization state at physiological pH.[3][10]

  • Increased Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[11][12] Replacing a metabolically labile C-H bond with a C-F bond can block these "soft spots," extending the drug's half-life.[3][13]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, thereby increasing potency.[7]

  • Tuning Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the overall impact is influenced by the degree and position of fluorination and the electronic environment of the molecule.[9][14]

Hydroxypyridines as Carboxylic Acid Bioisosteres

Carboxylic acids are common functionalities in drug molecules due to their ability to form strong hydrogen bonds and salt bridges with biological targets. However, they are often associated with poor oral bioavailability, rapid metabolism, and potential toxicity.[5][15] Hydroxypyridinones, and specifically 2-hydroxypyridines, have emerged as effective bioisosteres for carboxylic acids.[4][16] They can mimic the acidic proton and the hydrogen bonding capabilities of a carboxylic acid while offering a different set of physicochemical properties.[4]

The Synergy: Fluorinated Hydroxypyridines in Drug Design

The strategic combination of fluorine and the hydroxypyridine scaffold creates a versatile tool for medicinal chemists. By positioning fluorine atoms on the hydroxypyridine ring, it is possible to exert precise control over the molecule's electronic and steric properties.

Fine-Tuning Acidity (pKa)

The acidity of the hydroxyl group on the pyridine ring is a critical parameter that influences its interaction with the target protein and its overall pharmacokinetic profile. Fluorination provides a predictable means of modulating this pKa. The electron-withdrawing inductive effect of fluorine decreases the electron density of the pyridine ring, which in turn lowers the pKa of the hydroxyl group, making it more acidic.[10][14] The magnitude of this effect is dependent on the number and position of the fluorine substituents relative to the hydroxyl group.

Table 1: Predicted and Experimental pKa Values of Fluorinated 2-Hydroxypyridines

CompoundFluorine PositionPredicted pKaExperimental pKa
2-Hydroxypyridine-~11.611.6
3-Fluoro-2-hydroxypyridine310.96[17]-
5-Fluoro-2-hydroxypyridine5-9.9
3,5-Difluoro-2-hydroxypyridine3, 5-8.2

Note: Predicted values can vary based on the software used. Experimental values are from various sources.

This ability to systematically tune the pKa allows for the optimization of the ionization state of the molecule, which can impact its solubility, permeability, and target binding affinity.

Impact on Lipophilicity and Permeability

The influence of fluorination on lipophilicity (often measured as logP or logD) is complex and not always intuitive.[18] While replacing hydrogen with fluorine generally increases the hydrophobic surface area, it also introduces a strong dipole moment.[14] The net effect on lipophilicity depends on the overall molecular context, including the position of the fluorine atom and the presence of other functional groups.[14][19]

For hydroxypyridines, fluorination can be used to modulate lipophilicity to achieve an optimal balance for membrane permeability and solubility. For central nervous system (CNS) drug candidates, controlling lipophilicity is particularly crucial for navigating the blood-brain barrier while avoiding recognition by efflux transporters like P-glycoprotein (Pgp).[10]

G

Enhancing Metabolic Stability

A significant advantage of incorporating fluorine is the ability to block sites of oxidative metabolism.[12] The pyridine ring can be susceptible to hydroxylation by cytochrome P450 enzymes. By placing a fluorine atom at a metabolically vulnerable position, this pathway can be effectively shut down, leading to a longer in vivo half-life and improved drug exposure.[3][11] This is a proactive strategy to design more robust drug candidates from the outset.

Experimental Protocols & Methodologies

Synthesis of Fluorinated Hydroxypyridines

The synthesis of fluorinated hydroxypyridines can be approached through various routes, often starting from commercially available fluorinated pyridine precursors. A common strategy involves the nucleophilic aromatic substitution of a leaving group (e.g., chlorine) with a hydroxide source.

Example Protocol: Synthesis of 3-Fluoro-2-hydroxypyridine [20]

  • Fluorination: Start with 2-chloro-3-nitropyridine. The chlorine is replaced with fluorine using a fluoride source like cesium fluoride in a high-boiling point solvent such as DMF or DMSO under an inert atmosphere. The reaction is heated to drive the substitution.

  • Reduction: The nitro group of the resulting 2-fluoro-3-nitropyridine is then reduced to an amine. A common method is using iron powder and ammonium chloride in an alcohol/water mixture.

  • Diazotization and Hydrolysis: The synthesized 3-amino-2-fluoropyridine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid like sulfuric acid at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then carefully warmed, leading to hydrolysis and the formation of the desired 3-fluoro-2-hydroxypyridine.[20]

G Start Start: 2-Chloro-3-nitropyridine Step1 Step 1: Fluorination (e.g., CsF, DMSO, heat) Start->Step1 Intermediate1 Intermediate: 2-Fluoro-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Reduction (e.g., Fe, NH4Cl, EtOH/H2O) Intermediate1->Step2 Intermediate2 Intermediate: 3-Amino-2-fluoropyridine Step2->Intermediate2 Step3 Step 3: Diazotization & Hydrolysis (e.g., NaNO2, H2SO4, then H2O, heat) Intermediate2->Step3 End Product: 3-Fluoro-2-hydroxypyridine Step3->End

Physicochemical Property Determination

pKa Measurement:

  • Method: Potentiometric titration or UV-metric titration are standard methods.

  • Procedure (UV-metric):

    • Prepare a stock solution of the fluorinated hydroxypyridine in a suitable solvent (e.g., DMSO).

    • Create a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to 12).

    • Add a small, constant amount of the stock solution to each buffer.

    • Measure the UV-Vis spectrum for each sample.

    • The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH, as the spectrum of the ionized and non-ionized species will differ.

Lipophilicity (LogD) Measurement:

  • Method: Shake-flask method using n-octanol and a buffer at a physiological pH (e.g., 7.4).

  • Procedure:

    • Prepare a buffered aqueous solution at pH 7.4 and saturate it with n-octanol. Also, saturate n-octanol with the buffer.

    • Dissolve a known amount of the test compound in the buffered aqueous phase.

    • Add an equal volume of the saturated n-octanol.

    • Shake the mixture vigorously to allow for partitioning between the two phases.

    • Centrifuge to separate the layers cleanly.

    • Measure the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV).

    • LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Case Studies and Applications

The application of fluorinated hydroxypyridinones can be seen in various therapeutic areas, particularly as metal-binding pharmacophores in metalloenzyme inhibitors. For instance, in the development of influenza endonuclease inhibitors, hydroxypyridinone scaffolds are used to chelate the essential metal ions in the enzyme's active site.[4] While specific examples of fluorinated hydroxypyridinones in approved drugs are emerging, the principles are well-established in lead optimization programs. In one study, the fluorination of hydroxypyridin-4-ones was investigated to improve the metabolic stability and toxicity profile of iron chelators like Deferiprone.[21]

Conclusion

The bioisosteric replacement of functionalities like carboxylic acids with fluorinated hydroxypyridines represents a sophisticated and powerful strategy in modern drug design. It allows for the multi-parameter optimization of a lead compound's properties, including target affinity, metabolic stability, and overall pharmacokinetic profile. By understanding the fundamental principles of bioisosterism and the unique contributions of fluorine, medicinal chemists can rationally design molecules with a higher probability of success. The detailed methodologies provided in this guide offer a practical framework for the synthesis and evaluation of these valuable scaffolds, empowering researchers to tackle complex drug discovery challenges.

References

  • Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies. Int J Pharm Pharm Sci. 2025;7(2):154-160. Available from: [Link]

  • Gaikwad PL, Gandhi PS, Jagdale DM, Kadam VJ. The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. 2012;2(4). Available from: [Link]

  • Patani GA, LaVoie EJ. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996;96(8):3147-3176. Available from: [Link]

  • Meanwell NA. The Design and Application of Bioisosteres in Drug Design. In: Annual Reports in Medicinal Chemistry. Elsevier; 2011:243-293. Available from: [Link]

  • O'Hagan D. The role of fluorine in medicinal chemistry. J Fluorine Chem. 2008;129(9):743-754. Available from: [Link]

  • Harrilal C, Jackson K, Means A, et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. 2024;29(5):989. Available from: [Link]

  • Chambers RD. Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. J Fluorine Chem. 2015;177:5-19. Available from: [Link]

  • Meanwell NA. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In: Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.; 2021. Available from: [Link]

  • Drug Design Org. Bioisosterism. Published February 15, 2007. Available from: [Link]

  • Patsnap Synapse. What is the role of bioisosterism in drug design? Published May 21, 2025. Available from: [Link]

  • Sharma S, Singh S, Singh S. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2025;7(1):6-9. Available from: [Link]

  • Angerer V, Holenz J, Haeberli C, et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorg Med Chem Lett. 2016;26(16):4055-4060. Available from: [Link]

  • Baker SJ, Th-Bogusz K, Carcanague D, et al. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Med Chem Lett. 2022;13(12):1956-1963. Available from: [Link]

  • Danoun G, Brelot L, Le Bideau F, Grimaud L, Chaume G. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. J Med Chem. 2024;67(1):502-512. Available from: [Link]

  • Lima LM, Barreiro EJ. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Curr Med Chem. 2005;12(1):23-49. Available from: [Link]

  • Hughes LD, Phan K, Lanza G, et al. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. 2022;13(12):1956-1963. Available from: [Link]

  • Koller T, Stanek V, Jorda R, et al. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. J Org Chem. 2017;82(11):5863-5874. Available from: [Link]

  • ResearchGate. Correlation of the DFT-calculated lipophilicities with the experimental... | Download Scientific Diagram. Available from: [Link]

  • ChemBK. 3-FLUORO-2-HYDROXYPYRIDINE. Published April 9, 2024. Available from: [Link]

  • El-Sayed M, Al-Rashida M, Hameed A, et al. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. J Mol Model. 2018;24(1):11. Available from: [Link]

  • Alnagdi FH. In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone. Al Mustansiriyah Journal of Pharmaceutical Sciences. 2025;25(5):1-9. Available from: [Link]

  • Altman RA. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. 2026;69(3):1017-1043. Available from: [Link]

  • Bhattarai B, Trombley J, Altman RA. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. 2026;69(3):1017-1043. Available from: [Link]

  • Hypha Discovery. Deoxyfluorination. Available from: [Link]

  • Bhattarai P, Trombley T, Altman R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Published January 6, 2026. Available from: [Link]

  • Blackthorn AI. Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Published January 13, 2025. Available from: [Link]

  • Wielinska J, Nowacki A, Liberek B. 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Molecules. 2019;24(15):2773. Available from: [Link]

  • Dring LG, Smith RL, Williams RT. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. J Pharm Pharmacol. 1983;35(4):219-222. Available from: [Link]

  • ResearchGate. Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). Available from: [Link]

  • Berg V, Das P, Chorell E, et al. Carboxylic acid isosteres improve the activity of ring-fused 2-pyridones that inhibit pilus biogenesis in E. coli. Bioorg Med Chem Lett. 2008;18(12):3536-3540. Available from: [Link]

  • ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Available from: [Link]

  • Lim YH, Ma L, Beiger JJ, et al. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Org Lett. 2015;17(10):2374-2377. Available from: [Link]

  • Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies. Int J Pharm Pharm Sci. 2025;7(2):154-160. Available from: [Link]

  • EurekAlert! Novel method to synthesize valuable fluorinated drug compounds. Published February 21, 2025. Available from: [Link]

  • ChemRxiv. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Published July 23, 2024. Available from: [Link]

  • The Good Scents Company. 4-hydroxypyridine. Available from: [Link]

  • Crowe S, Wilson JJ. Isosteres of Hydroxypyridinethione as Druglike Pharmacophores for Metalloenzyme Inhibition. ACS Chem Biol. 2019;14(8):1745-1753. Available from: [Link]

  • #memo #organic_chemistry. Process development of fluorinated-pyrrolidin analogue. Published August 25, 2019. Available from: [Link]

  • ResearchGate. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF. Available from: [Link]

  • De Vleeschouwer M. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Medicina. 2022;58(5):689. Available from: [Link]

  • Journal of Applied Chemical Science International. The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Published August 8, 2025. Available from: [Link]

Sources

Exploratory

Metabolic Stability of 2-Fluoro-3-Methoxypyridine Derivatives: A Technical Guide

Executive Summary The 2-fluoro-3-methoxypyridine scaffold represents a strategic structural motif in modern medicinal chemistry, particularly in the design of kinase inhibitors and CNS-active agents. This fragment levera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoro-3-methoxypyridine scaffold represents a strategic structural motif in modern medicinal chemistry, particularly in the design of kinase inhibitors and CNS-active agents. This fragment leverages the fluorine atom to modulate basicity (


) and block metabolic oxidation at the C2 position, while the methoxy group  at C3 provides hydrogen bond acceptance and electronic modulation.

However, this scaffold presents a dichotomy in metabolic stability:

  • Oxidative Liability: The C3-methoxy group is a "soft spot" for CYP450-mediated O-demethylation .

  • Reactive Liability: The 2-fluoro position, while metabolically robust against oxidation, introduces a potential electrophilic site for Glutathione (GSH) conjugation via nucleophilic aromatic substitution (

    
    ), although this is electronically tempered by the C3-methoxy group.
    

This guide provides a mechanistic analysis of these pathways and details the experimental protocols required to assess and optimize the stability of derivatives containing this core.

Mechanistic Analysis of Metabolic Pathways

Understanding the electronic and steric environment of the 2-fluoro-3-methoxypyridine ring is prerequisite to predicting its metabolic fate.

Electronic Environment
  • Pyridine Nitrogen: The 2-fluoro substituent is strongly electron-withdrawing (

    
    ), which significantly lowers the 
    
    
    
    of the pyridine nitrogen compared to unsubstituted pyridine (approx.
    
    
    5.2). This reduces the fraction of ionized drug at physiological pH, potentially improving membrane permeability but altering binding affinity to the heme iron of CYP enzymes.
  • C3-Methoxy Effect: The methoxy group is an electron-donating group (EDG) by resonance. This enrichment of the

    
    -system counteracts the inductive withdrawal of the fluorine, making the ring less electrophilic than a simple 2-fluoropyridine.
    
Primary Metabolic Routes
A. CYP-Mediated O-Demethylation (Major)

The most prevalent clearance mechanism for this scaffold is oxidative O-dealkylation.

  • Mechanism: A CYP450 isoform (commonly CYP2D6 or CYP3A4) hydroxylates the methoxy carbon (

    
    ), forming an unstable hemiacetal intermediate which spontaneously collapses to release formaldehyde and the 2-fluoro-3-hydroxypyridine  metabolite.
    
  • Impact: This unmasks a phenolic hydroxyl, often leading to rapid Phase II conjugation (Glucuronidation/Sulfation) and high clearance.

B. N-Oxidation (Minor)

While pyridines are susceptible to N-oxidation by FMOs or CYPs, the electron-withdrawing nature of the 2-fluoro group reduces the electron density on the nitrogen, generally suppressing this pathway compared to non-fluorinated analogs.

C. Glutathione Conjugation (

Liability)

2-Halopyridines are classic substrates for nucleophilic aromatic substitution.

  • Risk: The 2-position is activated for nucleophilic attack. Glutathione (GSH), a soft nucleophile, can displace the fluoride ion.

  • Mitigation: The presence of the 3-methoxy group (EDG) is critical here. By donating electron density into the ring, it raises the energy barrier for the formation of the Meisenheimer complex, effectively "deactivating" the ring towards GSH attack compared to a 2-fluoro-3-cyanopyridine. However, this remains a liability that must be screened.[1]

Visualization of Metabolic Fate[2]

The following diagram illustrates the competitive metabolic pathways for the scaffold.

MetabolicPathways Parent 2-Fluoro-3-methoxypyridine Derivative O_Dealkyl Metabolite A: 2-Fluoro-3-hydroxypyridine (Phase I - Major) Parent->O_Dealkyl CYP450 (O-Demethylation) N_Oxide Metabolite B: Pyridine N-Oxide (Phase I - Minor) Parent->N_Oxide FMO / CYP (N-Oxidation) GSH_Adduct Metabolite C: 3-Methoxy-2-SG-pyridine (Reactive - Toxic Liability) Parent->GSH_Adduct GST / Spontaneous (SnAr F-displacement) PhaseII Glucuronide/Sulfate Conjugates O_Dealkyl->PhaseII UGT / SULT

Figure 1: Divergent metabolic pathways. O-demethylation is the kinetic dominant; GSH conjugation is a toxicity risk.

Experimental Protocols

To validate the stability and safety of your derivatives, the following tiered assay system is recommended.

Protocol A: Microsomal Stability (Intrinsic Clearance)

This assay determines the


 and identifies the "soft spot."

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    
Protocol B: Reactive Metabolite Trapping (GSH)

Essential for fluoropyridines to rule out


 liability.

Modifications to Protocol A:

  • Add GSH: Supplement the incubation mixture with 5 mM Glutathione (excess).

  • Analysis: Use High-Resolution Mass Spectrometry (HRMS) or Neutral Loss scanning (loss of 129 Da for pyroglutamic acid moiety or 307 Da for whole GSH).

  • Interpretation: Look for [M-F+GSH+H]+ adducts. The displacement of Fluorine (-19) and addition of GSH (+307) results in a net mass shift of +288 Da .

SAR Optimization Strategies

If the 2-fluoro-3-methoxypyridine core shows high clearance, apply these medicinal chemistry strategies:

LiabilityStrategyMechanism
O-Demethylation Deuteration (

)
Exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, slowing the rate-limiting H-abstraction step by CYPs (

).
O-Demethylation Difluoromethoxy (

)
Replaces the labile methyl group with a lipophilic, electron-withdrawing fluorinated group. Blocks oxidation and alters electronics.
O-Demethylation Cyclization Constrain the alkoxy group into a ring (e.g., dihydrofuran fusion). Reduces the accessibility of the

-carbon to the CYP heme.
GSH Reactivity Steric Shielding Introduce a substituent at the C3 or C4 position (if not methoxy) to sterically hinder the approach of the GSH nucleophile to the C2-fluorine.

Experimental Workflow Diagram

ExperimentalWorkflow Step1 Compound Synthesis (2-F-3-OMe Core) Step2 In Vitro Microsomal Assay (+NADPH) Step1->Step2 Decision Stability Acceptable? Step2->Decision Path_Unstable Metabolite ID (LC-MS/MS) Decision->Path_Unstable No (High CLint) Path_Reactive GSH Trapping Assay (+GSH, +NADPH) Decision->Path_Reactive Safety Check Step3 In Vivo PK (Rat/Mouse) Decision->Step3 Yes (Low CLint) Outcome_O Major: O-Demethylation Action: Deuterate / Change R Path_Unstable->Outcome_O Outcome_GSH Major: GSH Adduct Action: Steric Shield / Remove F Path_Reactive->Outcome_GSH

Figure 2: Decision tree for assessing and optimizing metabolic stability.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hajduk, P. J., et al. (2011). Drug discovery: A historical perspective. Science. Link (Context on scaffold evolution).

  • Dalvie, D., et al. (2002). Glutathione conjugation of drugs and its significance in drug discovery. Expert Opinion on Drug Metabolism & Toxicology. (General principles of GSH trapping).
  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link

  • Testa, B., & Krämer, S. D. (2008).[2] The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.[2] Link

Sources

Foundational

Strategic Utilization of 2-Fluoro-4-hydroxy-3-methoxypyridine

Executive Summary & Chemical Profile[1][2][3] 2-Fluoro-4-hydroxy-3-methoxypyridine (CAS: 1184172-38-0 ) is a specialized heterocyclic building block predominantly used in the optimization of kinase inhibitors and GPCR li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

2-Fluoro-4-hydroxy-3-methoxypyridine (CAS: 1184172-38-0 ) is a specialized heterocyclic building block predominantly used in the optimization of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the specific substitution pattern: the 2-fluorine atom modulates the basicity of the pyridine nitrogen (lowering pKa) and enhances metabolic stability against oxidation, while the 3-methoxy group provides steric bulk and hydrogen-bond acceptance. The 4-hydroxyl group serves as a versatile "handle" for further functionalization, typically via ether formation (Mitsunobu or


 reactions).
Key Chemical Specifications
ParameterSpecification
IUPAC Name 2-Fluoro-3-methoxy-4-pyridinol
CAS Number 1184172-38-0
Molecular Formula C₆H₆FNO₂
Molecular Weight 143.12 g/mol
Appearance Off-white to pale yellow solid
Purity Standard

96% (HPLC)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Tautomerism Exists in equilibrium with 2-fluoro-3-methoxy-1H-pyridin-4-one

Market Intelligence: Supply Chain & Pricing

The market for this specific isomer is characterized by low availability and high unit cost . It is not a commodity chemical but a high-value intermediate. Most major distributors act as aggregators for smaller synthesis houses.

Supplier Matrix & Pricing Analysis (Q1 2026 Estimates)

The following data reflects current market rates for research-grade material.

SupplierCatalog / SKUPack SizePrice (USD)Lead Time
MilliporeSigma AOB640095763250 mg$339.25 7 Days
MilliporeSigma AOB6400957631 g$679.65 7 Days
AOBChem 25537250 mg$168.00 In Stock
AOBChem 255371 g$337.00 In Stock
Specialty CROs Custom Quote10 g+Inquire4-6 Weeks

Sourcing Strategy: For quantities under 1 gram, AOBChem offers the most competitive pricing. For scale-up (>10g), the cost per gram via catalog suppliers is prohibitive ($300,000+/kg). In such cases, custom synthesis or in-house production (see Section 3) is the mandatory strategic choice.

Technical Deep Dive: Synthesis & Manufacturing

Due to the high commercial cost, in-house synthesis is a viable strategy for medicinal chemistry programs requiring gram-scale quantities.

The "Make vs. Buy" Decision Matrix

DecisionMatrix Start Need CAS 1184172-38-0 QtyCheck Quantity Required? Start->QtyCheck Buy BUY (Catalog) Speed: High Cost: High QtyCheck->Buy < 1 gram Make MAKE (In-House) Speed: Low Cost: Low QtyCheck->Make > 5 grams RouteA Precursor: 4-Cl-2-F-3-OMe-Pyridine Risk: Regioselectivity (2-F loss) Make->RouteA Route A: Hydrolysis RouteB Precursor: 2-F-3-OMe-Pyridine Method: Lithiation/Boronation/Oxidation Yield: High Make->RouteB Route B: DOM (Preferred)

Figure 1: Strategic decision tree for sourcing 2-Fluoro-4-hydroxy-3-methoxypyridine.

Recommended Synthetic Route: Directed Ortho Metalation (DOM)

The most reliable route to the 4-hydroxy derivative avoids the ambiguity of nucleophilic substitution on poly-halogenated pyridines. Instead, it utilizes Directed Ortho Metalation (DOM) starting from the commercially available precursor 2-Fluoro-3-methoxypyridine (CAS 163234-74-0).

Mechanism

The 3-methoxy group acts as a Directed Metalation Group (DMG). Lithium-halogen exchange is not required; instead, the base (LDA) removes the proton at the C4 position (ortho to the methoxy group). The C2 position is blocked by Fluorine, and C4 is electronically activated.

Experimental Protocol
  • Reagents:

    • Precursor: 2-Fluoro-3-methoxypyridine (1.0 eq)

    • Base: Lithium Diisopropylamide (LDA) (1.2 eq)

    • Electrophile: Trimethyl borate (B(OMe)₃) (1.5 eq)

    • Oxidant: Hydrogen Peroxide (30% aq), NaOH.

    • Solvent: Anhydrous THF.

  • Step-by-Step Methodology:

    • Step 1 (Lithiation): Cool a solution of 2-Fluoro-3-methoxypyridine in dry THF to -78°C under Argon. Add LDA dropwise over 20 minutes. Stir for 1 hour at -78°C to generate the 4-lithio species.

    • Step 2 (Borylation): Add Trimethyl borate dropwise. Allow the mixture to warm to 0°C over 2 hours. This forms the aryl boronate intermediate.

    • Step 3 (Oxidation): Dissolve the residue in acetic acid or dilute NaOH. Add Hydrogen Peroxide dropwise at 0°C. Stir at room temperature for 2 hours.

    • Step 4 (Workup): Quench with saturated sodium thiosulfate (to destroy excess peroxide). Acidify to pH 5-6 to precipitate the pyridinol (or extract with Ethyl Acetate).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C4 proton and the appearance of a broad singlet (OH).

    • MS (ESI): m/z 144.1 [M+H]+.

Application in Drug Discovery

This molecule is primarily used to install the 2-fluoro-3-methoxypyridine-4-yloxy motif.

Structure-Activity Relationship (SAR) Logic
  • 2-Fluoro: Reduces the electron density of the pyridine ring, lowering the pKa of the pyridine nitrogen. This reduces the likelihood of protonation at physiological pH, potentially improving membrane permeability and reducing hERG liability compared to non-fluorinated analogs.

  • 3-Methoxy: Induces a conformational twist if adjacent to bulky groups, or acts as a specific H-bond acceptor in the kinase hinge region.

  • 4-Ether Linkage: The hydroxyl group is almost exclusively used to couple to aryl halides (

    
    ) or alcohols (Mitsunobu) to build larger scaffolds.
    
Reaction Pathway Diagram[3][5][6]

ReactionPathway Target 2-Fluoro-4-hydroxy- 3-methoxypyridine (CAS 1184172-38-0) Conditions Mitsunobu Conditions (PPh3, DIAD, THF) Target->Conditions Reagent R-OH (Alcohol) Reagent->Conditions Product Ether Linked Drug Scaffold (Kinase Inhibitor) Conditions->Product C-O Bond Formation

Figure 2: Typical functionalization pathway via Mitsunobu coupling.

Quality Control & Handling

Safety Profile (GHS Classifications)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Precautions
  • Acidity: As a pyridinol, the compound is weakly acidic. Avoid strong bases during storage to prevent salt formation unless intended.

  • Stability: The 2-Fluoro group is susceptible to nucleophilic attack by strong nucleophiles (e.g., thiols, alkoxides) under forcing conditions. Reactions targeting the 4-OH group should be conducted under mild conditions (e.g., Mitsunobu or mild base alkylation) to preserve the 2-F substituent.

References

  • MilliporeSigma. Product Detail: 2-Fluoro-4-hydroxy-3-methoxypyridine (AOB640095763). Retrieved from

  • AOBChem. Catalog Entry: 2-Fluoro-4-hydroxy-3-methoxypyridine (CAS 1184172-38-0). Retrieved from

  • Santa Cruz Biotechnology. Precursor Availability: 2-Fluoro-3-methoxypyridine (CAS 163234-74-0).[2] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45079809 (2-Fluoro-3-methoxypyridine). Retrieved from

  • Schlosser, M. et al. Regioselective functionalization of fluoropyridines via organometallic intermediates. (General reference for DOM on fluoropyridines).

Sources

Exploratory

The Strategic Synthesis of Fluorinated Pyridine Scaffolds for Drug Discovery

An In-Depth Technical Guide Introduction: The Indispensable Role of Fluorine in Pyridine-Based Drug Design The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, found in nume...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Indispensable Role of Fluorine in Pyridine-Based Drug Design

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, found in numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate aqueous solubility makes it a privileged scaffold. The strategic incorporation of fluorine into this scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates.[1][3][4]

The introduction of a fluorine atom, the most electronegative element, can profoundly influence a molecule's properties:

  • Modulation of Basicity: Fluorine's strong electron-withdrawing effect can lower the pKa of the pyridine nitrogen, which is critical for controlling ionization state, target binding, and off-target effects.[4][5]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4]

  • Improved Pharmacokinetics: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and absorption.[4][6]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences that may lock the molecule into a bioactive conformation, enhancing potency and selectivity.[4]

Despite these benefits, the synthesis of fluorinated pyridines is far from trivial. The inherent electron-deficient nature of the pyridine ring makes it resistant to classical electrophilic aromatic substitution.[7] Furthermore, achieving regiocontrol—selectively placing a fluorine atom at the desired C2, C3, or C4 position—poses a significant and persistent challenge for synthetic chemists.[7][8][9] This guide provides an in-depth analysis of field-proven and emerging strategies to construct these valuable scaffolds, focusing on the underlying chemical principles and practical applications.

Part 1: The Power of Late-Stage C-H Fluorination

Late-stage functionalization (LSF) is a paramount strategy in drug discovery, allowing for the direct modification of complex, drug-like molecules in the final steps of a synthetic sequence. This approach accelerates the generation of structure-activity relationships (SAR) by enabling rapid diversification. Direct C-H fluorination of the pyridine core is the archetypal LSF reaction.

The Challenge of Regioselectivity

The electronic landscape of the pyridine ring dictates its reactivity. The nitrogen atom deactivates the ring towards electrophilic attack and directs nucleophilic attack to the ortho (C2/C6) and para (C4) positions. This makes the meta (C3/C5) positions particularly inert and difficult to functionalize directly.[7]

Fig. 1: Electronic landscape and reactivity of the pyridine ring.
Ortho-Fluorination (C2/C6): The Hartwig-Fier Protocol

A breakthrough in direct C-H fluorination was the development of a method using silver(II) fluoride (AgF₂).[3] This protocol provides exclusive selectivity for fluorination at the C-H bond adjacent to the nitrogen (C2 position) under remarkably mild conditions.[3][10] The reaction is highly tolerant of various functional groups, making it exceptionally valuable for late-stage applications.[10][11]

Causality Behind the Method: The mechanism is proposed to be analogous to the classic Chichibabin amination reaction.[3][12] It does not proceed via a simple electrophilic attack. Instead, the pyridine coordinates to the silver center, facilitating a single-electron transfer or a concerted metalation-deprotonation pathway, ultimately leading to highly regioselective C-F bond formation at the most electron-deficient C2 position.

G cluster_0 AgF₂-Mediated C2-Fluorination Workflow Start Complex Pyridine Substrate Reaction AgF₂ MeCN, Room Temp, 1-2h Start->Reaction Direct C-H Fluorination Product C2-Fluorinated Analog Reaction->Product SAR SAR Studies / Lead Optimization Product->SAR Accelerated Diversification

Fig. 2: Workflow for late-stage C2-fluorination in drug discovery.

Field-Proven Experimental Protocol: C2-Fluorination of 2-Phenylpyridine [10] This protocol is adapted from a validated procedure in Organic Syntheses, ensuring its reliability and reproducibility.

  • Materials:

    • 2-Phenylpyridine (dried over 3 Å molecular sieves)

    • Silver(II) fluoride (AgF₂, used as received)

    • Anhydrous acetonitrile (MeCN)

    • Methyl tert-butyl ether (MTBE)

    • 1M Hydrochloric acid (aq)

    • Saturated Sodium Chloride (aq)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a dry flask under an inert atmosphere, add 2-phenylpyridine (1.0 eq). Add anhydrous MeCN and stir until the substrate is fully dissolved.

    • Reagent Addition: In the air, quickly weigh AgF₂ (2.5 eq) and add it to the stirring solution. Note: AgF₂ is sensitive to moisture and should be handled quickly and stored in a desiccator.[10]

    • Reaction: Seal the flask and stir vigorously at room temperature (23-25 °C) for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.[10]

    • Workup: Upon completion, concentrate the reaction mixture on a rotary evaporator to near dryness. Add MTBE (e.g., 100 mL) and 1M HCl (e.g., 50 mL) to the residue and shake vigorously.

    • Purification: Filter the resulting slurry to remove insoluble silver salts, rinsing the filter cake with additional MTBE. Transfer the filtrate to a separatory funnel, remove the aqueous layer, and wash the organic layer with saturated NaCl solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Final Product: Purify the crude material by flash column chromatography on silica gel to afford the desired 2-fluoro-6-phenylpyridine as a colorless oil.[10] Yields are typically in the 79-81% range.[10]

This C2-fluorination can be combined with a subsequent nucleophilic aromatic substitution (SNAr) reaction, where the newly installed fluoride acts as an excellent leaving group, enabling a tandem C-H functionalization sequence for even greater molecular diversity.[11][13]

Meta-Fluorination (C3/C5): Overcoming the Inert Position

Directing fluorination to the meta position of an unbiased pyridine is a formidable challenge due to the ring's inherent electronics.[7] Recent innovative strategies have emerged that temporarily disrupt the pyridine's aromaticity to achieve this elusive transformation.

Strategy 1: Dearomatization-Rearomatization via Oxazinopyridine Intermediates A practical method for formal meta-C–H-fluorination involves a three-step sequence:[14]

  • Dearomatization: The pyridine substrate undergoes a [4+2] cycloaddition to form a key oxazinopyridine intermediate.

  • Electrophilic Fluorination: This dearomatized intermediate now possesses an electron-rich enamine-like double bond that readily reacts with an electrophilic fluorine source, such as Selectfluor®, with high C3-selectivity.

  • Rearomatization: Acidic hydrolysis collapses the intermediate, restoring the aromatic pyridine ring, now bearing a fluorine atom at the meta position.

This strategy has proven effective for the late-stage functionalization of drug precursors.[14]

Strategy 2: Exploiting Zincke Imine Intermediates Another powerful approach involves the reaction of pyridinium salts to form ring-opened Zincke imine intermediates.[15] These flexible, non-aromatic intermediates can undergo regioselective C-F bond formation with electrophilic fluorinating reagents. Subsequent ring-closure regenerates the pyridine scaffold, now selectively fluorinated at the C3 position. This method tolerates a wide range of functional groups and is suitable for modifying existing pyridine-containing drugs.[5][15]

Part 2: De Novo Synthesis – Building the Ring from Fluorinated Precursors

An alternative to late-stage fluorination is to construct the pyridine ring using building blocks that already contain the C-F bond. While this approach is less convergent for SAR studies, it is often more robust and scalable for the synthesis of a specific target molecule.

Rh(III)-Catalyzed Cycloaddition

A notable de novo method is the Rh(III)-catalyzed C-H functionalization approach to prepare multi-substituted 3-fluoropyridines.[16] This reaction involves the coupling of α-fluoro-α,β-unsaturated oximes with alkynes. The method is straightforward and demonstrates high regioselectivity, providing a predictable route to 3-fluoropyridine isomers. It represents the first successful coupling of terminal alkynes with α,β-unsaturated oximes for pyridine synthesis.[16]

G cluster_0 Synthetic Strategy Decision Framework Start Goal: Synthesize Fluorinated Pyridine Decision Is the core scaffold complex or readily available? Start->Decision LSF_Path Late-Stage Fluorination (LSF) (e.g., C-H Activation) Decision->LSF_Path Complex / Available DeNovo_Path De Novo Synthesis (Ring Construction) Decision->DeNovo_Path Simple / Unavailable LSF_Adv Advantages: - Ideal for SAR studies - Rapid diversification - Access to novel analogs LSF_Path->LSF_Adv DeNovo_Adv Advantages: - Often more scalable - Unambiguous regiochemistry - Access to patterns unavailable via LSF DeNovo_Path->DeNovo_Adv

Fig. 3: Decision framework for choosing a synthetic strategy.

Part 3: Classical and Alternative Fluorination Methodologies

While modern C-H activation methods are at the forefront of innovation, classical techniques remain indispensable tools in the synthetic chemist's arsenal, particularly for large-scale synthesis.

MethodStarting MaterialReagentsPosition(s) TargetedKey Considerations
Halogen Exchange (Halex) [7][17]Chloro- or Bromo-pyridinesKF, CsFC2, C4Requires pre-functionalized pyridines; often needs high temperatures; scalable.
Balz-Schiemann [7][17]Amino-pyridinesNaNO₂, HBF₄, then heatAll positionsClassic method; involves potentially hazardous diazonium salt intermediates.
From Pyridine N-Oxides [17][18]Pyridine N-OxidesVarious (e.g., POCl₃ then KF)C2, C4N-oxide activation facilitates nucleophilic substitution.
Electrophilic Fluorination of Dihydropyridines [19][20]1,2-DihydropyridinesSelectfluor®C3Two-step process: fluorination followed by elimination of HF to form the pyridine.

Conclusion and Future Outlook

The synthesis of fluorinated pyridine scaffolds is a dynamic and evolving field, driven by the immense value these structures bring to drug discovery. The development of late-stage C-H fluorination methods, particularly the AgF₂-mediated ortho-fluorination and innovative strategies for the challenging meta-fluorination, has revolutionized how medicinal chemists approach SAR exploration. Concurrently, robust de novo syntheses and classical methods provide reliable pathways for the large-scale production of key intermediates and final drug substances.

Future progress will likely focus on expanding the scope and improving the practicality of meta- and para-selective C-H fluorinations, developing novel catalytic systems with lower environmental impact, and harnessing biocatalysis for highly selective transformations.[21] As these advanced synthetic tools become more accessible, the strategic incorporation of fluorine will continue to fuel the discovery of next-generation pyridine-based therapeutics with enhanced efficacy and safety profiles.

References

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026, January 7). Google.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. PubMed.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). PMC.
  • Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. (2024). Journal of the American Chemical Society.
  • Fier, P. S., & Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. The Hartwig Group.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147.
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (n.d.). ChemRxiv.
  • meta-Selective Fluorination of Pyridine Derivatives. (2025, August 27). Synfacts.
  • 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. (2025, May 20). Journal of the American Chemical Society.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, September 9). PubMed.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (n.d.). PMC.
  • Challenges in the functionalization of pyridines. (2024, August). ResearchGate.
  • Nucleophilic fluorination of pyridine‐N‐oxides via 2‐pyridyltrialkylammonium salts. (n.d.). ResearchGate.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • Fier, P. S., & Hartwig, J. F. (2014).
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020, July 9). PubMed.
  • Scalable Synthesis of Fluorinated Pyridines. (2025, December). BenchChem.
  • New method for introducing fluorinated components into molecules. (2024, May 16). Universität Münster.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry.
  • Enzymatic synthesis of fluorinated compounds. (2021, October 9). PMC.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprint.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020, July 9). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-4-hydroxy-3-methoxypyridine

Introduction: Strategic Importance of the 2-Substituted-4-hydroxy-3-methoxypyridine Scaffold The 2-fluoro-4-hydroxy-3-methoxypyridine core is a highly valuable building block in contemporary drug discovery and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the 2-Substituted-4-hydroxy-3-methoxypyridine Scaffold

The 2-fluoro-4-hydroxy-3-methoxypyridine core is a highly valuable building block in contemporary drug discovery and materials science. The strategic placement of its functional groups—a nucleophilically displaceable fluorine, a hydrogen-bonding hydroxyl group, and a sterically influencing methoxy group—offers a versatile platform for generating diverse molecular architectures. Nucleophilic aromatic substitution (SNAr) at the C2 position is a particularly robust and widely employed strategy for introducing a variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

The electron-deficient nature of the pyridine ring, further activated by the ring nitrogen, makes the C2 and C4 positions prime targets for nucleophilic attack.[1][2] The fluorine atom at C2 serves as an excellent leaving group in SNAr reactions, not because of a weak C-F bond, but because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The high electronegativity of fluorine enhances the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic addition.[4][5] This increased reactivity often allows for milder reaction conditions compared to other halopyridines, which is a significant advantage when working with complex and sensitive molecules.[3]

This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for the SNAr of 2-fluoro-4-hydroxy-3-methoxypyridine with common classes of nucleophiles.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction of 2-fluoro-4-hydroxy-3-methoxypyridine proceeds through a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the fluorine atom. This initial attack is typically the rate-determining step and leads to the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this intermediate.[3] The negative charge is delocalized across the ring system and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[1][2]

  • Elimination of the Leaving Group and Re-aromatization: The aromaticity of the pyridine ring is restored through the elimination of the fluoride ion, which is a good leaving group in this context. This step is generally fast.

The presence of the 4-hydroxy and 3-methoxy groups will electronically influence the reactivity of the C2 position. Both are generally considered electron-donating groups, which might slightly decrease the electrophilicity of the ring compared to an unsubstituted 2-fluoropyridine. However, the activating effect of the ring nitrogen and the excellent leaving group ability of fluorine still render the C2 position highly susceptible to SNAr. Furthermore, under basic conditions, the 4-hydroxy group will be deprotonated to form a phenoxide-like species. This negatively charged oxygen will be a strong electron-donating group, which could potentially modulate the reaction rate. Researchers should be mindful of this effect during reaction optimization.

Troubleshooting Start Low or No Conversion Substrate Check Substrate Purity Start->Substrate Nucleophile Nucleophile Reactivity Start->Nucleophile Base Base Strength/Equivalents Start->Base Solvent Solvent Choice Start->Solvent Temperature Increase Temperature Start->Temperature Deactivated Is the ring deactivated by substituents? Substrate->Deactivated If pure Weak_Nu Is the nucleophile weak? Nucleophile->Weak_Nu Insufficient_Base Is the base strong enough to deprotonate the nucleophile and the 4-OH group? Base->Insufficient_Base Solubility Are all reagents soluble? Solvent->Solubility Higher_Temp Consider higher boiling point solvent Temperature->Higher_Temp Weak_Nu->Base Use stronger base to generate nucleophile in situ Insufficient_Base->Base Increase equivalents or use stronger base Solubility->Solvent Switch to a more polar aprotic solvent (e.g., DMSO) Higher_Temp->Temperature Gradually increase reaction temperature

Sources

Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Pyridyl Triflates

Topic: Suzuki-Miyaura Coupling of 4-Pyridyl Triflates Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The 4-pyridyl moiety i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling of 4-Pyridyl Triflates Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 4-pyridyl moiety is a privileged pharmacophore in medicinal chemistry, yet its introduction via cross-coupling often presents a "reactivity paradox." While 4-pyridyl triflates are highly reactive electrophiles for oxidative addition, they are chemically fragile. They suffer from two primary failure modes: hydrolytic cleavage of the sulfonate ester (regenerating the pyridone) and catalyst poisoning via the pyridine nitrogen.

This guide provides a validated workflow to overcome these limitations. Unlike standard phenyl triflate couplings, 4-pyridyl systems require a specific "low-temperature synthesis / mild-base coupling" strategy. We prioritize the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to outcompete nitrogen coordination and facilitate rapid turnover before substrate decomposition occurs.

Technical Background & Mechanistic Insight

The Instability Factor

The electron-deficient nature of the pyridine ring renders the C–O bond of the triflate highly susceptible to nucleophilic attack. In the presence of strong bases (e.g., NaOEt, NaOH) or heat, the triflate group is displaced by hydroxide or alkoxide, reverting the substrate to 4-pyridone (S_NAr pathway) rather than participating in the catalytic cycle.

Catalyst Deactivation

The basic nitrogen atom at the 4-position is sterically accessible. It can bind to unsaturated Pd(II) intermediates, forming a stable, catalytically inactive "Pd-pyridyl" complex (off-cycle species).

Solution Strategy:

  • Ligand Selection: Use bulky biaryl phosphines (Buchwald ligands) to sterically occlude the Pd center, preventing N-coordination.

  • Base Selection: Use anhydrous, mild bases (e.g.,

    
    , 
    
    
    
    ) to minimize hydrolytic cleavage.
  • Substrate Handling: Prepare triflates in situ or use immediately after rapid workup; avoid silica gel chromatography.

Visualizing the Challenge

The following diagram illustrates the competing pathways: the desired catalytic cycle versus the destructive off-cycle traps.

Suzuki_Mechanism Substrate 4-Pyridyl Triflate OxAdd Oxidative Addition (Pd(II)-Ar-OTf) Substrate->OxAdd Fast Hydrolysis Hydrolysis/S_NAr (Reverts to Pyridone) Substrate->Hydrolysis Base/Heat (Side Rxn) Pd0 Pd(0)-Ligand Pd0->OxAdd Poison Catalyst Poisoning (N-Pd Coordination) OxAdd->Poison Low Steric Ligand TransMet Transmetallation (Boronate + Base) OxAdd->TransMet + Ar-B(OR)2 Poison->OxAdd Reversible (Slow) TransMet->Pd0 Cycle Regenerates Product 4-Aryl Pyridine (Biaryl Product) TransMet->Product Reductive Elimination

Figure 1: Catalytic cycle highlighting the competition between productive coupling (Green/Yellow) and destructive pathways (Red).

Experimental Protocols

Part A: Synthesis of 4-Pyridyl Triflate (The Precursor)

Note: 4-pyridyl triflates decompose on silica gel. It is recommended to use them crude (if purity >90%) or purify via neutral alumina/distillation.

Reagents:

  • 4-Pyridone (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)[1]
    
  • Pyridine or

    
     (1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
    . Add 4-pyridone and anhydrous DCM (0.2 M concentration).
    
  • Base Addition: Add Pyridine (1.5 equiv) and cool the mixture to -78°C (dry ice/acetone bath). Crucial: Low temperature prevents polymerization.

  • Triflation: Add

    
     dropwise via syringe over 20 minutes. The solution will turn from colorless to yellow/orange.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 minutes.

  • Workup (Speed is key): Quench with cold saturated

    
    . Extract rapidly with DCM (x2). Wash organics with cold water and brine.[2] Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo at <30°C.

    • Checkpoint: If the oil is dark brown/black, decomposition has occurred. It should be a yellow/orange oil or solid. Use immediately for Part B.

Part B: Suzuki-Miyaura Coupling (The "Gold Standard" Method)

This protocol uses XPhos-Pd-G3, a robust precatalyst that releases the active species efficiently.

Reagents:

  • 4-Pyridyl Triflate (from Part A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%) (Alternatively:

    
     + XPhos)
    
  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous) or Toluene/Water (10:1)

Protocol:

  • Deoxygenation: Charge a reaction vial with the Aryl Boronic Acid,

    
    , and XPhos Pd G3. Cap and purge with 
    
    
    
    (3 cycles of vacuum/backfill).
  • Solvent Prep: In a separate vial, dissolve the 4-Pyridyl Triflate in anhydrous 1,4-Dioxane. Sparge this solution with

    
     for 5 minutes.
    
  • Addition: Syringe the triflate solution into the solids vial under

    
     flow.
    
  • Reaction: Heat the block to 80°C .

    • Note: Do not exceed 100°C unless necessary; high heat promotes triflate hydrolysis.

  • Monitoring: Monitor by LCMS at 1 hour. 4-pyridyl triflates react fast.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Silica is safe now that the triflate is consumed).

Optimization Matrix

If the standard protocol fails, consult this matrix to adjust parameters based on the specific failure mode.

ParameterRecommendationRationale
Ligand XPhos or SPhos Bulky, electron-rich.[3] Prevents N-poisoning and speeds up oxidative addition.
Alternative Ligand

(High loading)
"Budget" option. Requires 10-20 mol% to overwhelm N-coordination. Less active.
Base

Mild. The "Goldilocks" base—strong enough for transmetallation, weak enough to spare the triflate.
Alternative Base

or

Useful for silyl-protected substrates or extremely base-sensitive groups.
Solvent Dioxane or THF Standard ethers.[4] Ensure they are peroxide-free (peroxides oxidize phosphines).[4]
Additives Water (5-10% v/v) Often necessary to solubilize inorganic bases (

), speeding up transmetallation.

Self-Validating Troubleshooting

Use these checkpoints to diagnose issues without external analysis.

  • The "Black Mirror" Check (Pd Black):

    • Observation: Reaction turns black immediately upon heating.

    • Diagnosis: Catalyst decomposition.[4] The ligand is not stabilizing the Pd(0).

    • Fix: Switch to a pre-formed catalyst (e.g., XPhos Pd G3) or increase Ligand:Pd ratio to 2:1.

  • The "Starting Material" Illusion:

    • Observation: LCMS shows a peak with mass M+1 similar to product, or M-Tf.

    • Diagnosis: Hydrolysis. You are seeing the Pyridone (M-Tf+OH).

    • Fix: Ensure solvents are anhydrous. Switch base from Carbonate to Phosphate or Fluoride. Lower temperature to 60°C.

  • The "Stalled" Reaction:

    • Observation: 50% conversion, then stops. Adding more catalyst doesn't help.

    • Diagnosis: Product inhibition or poisoning by the pyridine product.

    • Fix: Use a more sterically demanding ligand (e.g., BrettPhos) that cannot be displaced by the pyridine nitrogen.

References

  • Conway, C. I. E., et al. (2000). Suzuki coupling of 3- and 4-pyridyl triflates.[5] J. Chem. Soc., Perkin Trans. 1.

    • Context: Establishes the baseline stability issues of pyridyl triflates compared to phenyl trifl
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.[6]

    • Context: Defines the utility of XPhos/SPhos ligands for heteroaryl coupling to prevent c
  • Molander, G. A., et al. (2002).[7] Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates.[7] Journal of Organic Chemistry.[7]

    • Context: Provides alternative boron sources (trifluoroborates) that work well with unstable electrophiles.
  • Organic Syntheses. (1998). Preparation of Trifluoromethanesulfonates.[8][9] Org.[1][2][7][8][9][10][11][12] Synth. Coll. Vol. 9, p.13.

    • Context: Standard validated protocols for handling triflic anhydride and pyridine bases.

Sources

Method

Regioselective Alkylation of 4-Hydroxypyridines: A Guide to N- vs. O-Selectivity

Abstract The alkylation of 4-hydroxypyridine is a classic problem in heterocyclic chemistry due to the ambident nucleophilicity of the pyridone/hydroxypyridine scaffold. This moiety exists in a tautomeric equilibrium tha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The alkylation of 4-hydroxypyridine is a classic problem in heterocyclic chemistry due to the ambident nucleophilicity of the pyridone/hydroxypyridine scaffold. This moiety exists in a tautomeric equilibrium that can lead to mixtures of N-alkyl-4-pyridones (often thermodynamically favored) and 4-alkoxypyridines (often kinetically accessible or chemically directed). Control over this regioselectivity is critical in drug development, as the two isomers possess vastly different pharmacological profiles and physicochemical properties. This guide provides a mechanistic rationale and validated protocols to selectively target either the N- or O-alkylated product.[1]

Part 1: Mechanistic Foundation

The Tautomeric Challenge

4-Hydroxypyridine exists in equilibrium with its keto-tautomer, 4-pyridone. In solution (polar solvents) and the solid state, the 4-pyridone (keto) form predominates due to the high resonance stabilization energy of the amide-like system. However, the 4-hydroxypyridine (enol) form is the reactive species for O-alkylation.

The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory, solvent polarity, and the nature of the counter-cation used in the base.

Diagram 1: Tautomerism and Reaction Pathways

Tautomerism Hydroxypyridine 4-Hydroxypyridine (Enol Form) Pyridone 4-Pyridone (Keto Form) *Dominant in Polar Solvents* Hydroxypyridine->Pyridone Tautomeric Eq. O_Product 4-Alkoxypyridine (O-Alkylation) Hydroxypyridine->O_Product Ag+ Salts / Non-polar Solvent (Silver Effect) N_Product N-Alkyl-4-pyridone (N-Alkylation) Pyridone->N_Product Alkali Bases (K+, Na+) / Polar Solvent (Menschutkin-like)

Caption: Tautomeric equilibrium and divergent alkylation pathways driven by reaction conditions.

Key Drivers of Regioselectivity[2]
FactorCondition for N-Alkylation Condition for O-Alkylation Mechanistic Rationale
Solvent Polar Protic/Aprotic (DMF, MeOH, Water)Non-polar (Toluene, Benzene, DCM)Polar solvents stabilize the dipolar N-alkyl transition state and the pyridone tautomer. Non-polar solvents favor the neutral enol form.
Base / Cation Alkali Metals (

,

,

)
Silver Salts (

)
Alkali metals favor the free anion or loose ion pairs, leading to N-attack (more nucleophilic center).

coordinates tightly to the Nitrogen, blocking it and directing the electrophile to Oxygen.
Electrophile Soft / Alkyl HalidesHard / Alkyl Halides (with Ag)While HSAB plays a role, the "Silver Effect" overrides typical hardness trends for O-alkylation.
Method Standard Nucleophilic SubstitutionMitsunobu Reaction or Silver SaltMitsunobu reaction specifically activates the alcohol oxygen, forcing O-alkylation.

Part 2: Validated Protocols

Protocol A: Selective N-Alkylation

Target: N-Alkyl-4-pyridones Mechanism:


 substitution on the pyridone nitrogen.

Reagents:

  • Substrate: 4-Hydroxypyridine (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq)
  • Electrophile: Alkyl Halide (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 eq). Stir the suspension at room temperature for 30 minutes. Note: The solution may turn slightly yellow.
    
  • Alkylation: Add the alkyl halide (1.2 eq) dropwise.

    • Optimization: For unreactive electrophiles, add a catalytic amount of TBAI (tetrabutylammonium iodide).

  • Reaction: Heat the mixture to 60–80°C and monitor by LC-MS or TLC. Reaction times typically range from 2 to 12 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with EtOAc (3x). Wash combined organics with brine (to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization or flash chromatography (MeOH/DCM gradient).

Protocol B: Selective O-Alkylation (The Silver Salt Method)

Target: 4-Alkoxypyridines Mechanism: Silver ion coordination blocks the nitrogen lone pair, forcing nucleophilic attack from the oxygen.

Reagents:

  • Substrate: 4-Hydroxypyridine (1.0 eq)

  • Promoter: Silver Carbonate (

    
    ) (1.1 - 1.5 eq)
    
  • Electrophile: Alkyl Halide (1.2 eq)

  • Solvent: Toluene or Benzene (Non-polar is essential)

Step-by-Step Procedure:

  • Preparation: In a foil-wrapped flask (to protect silver salts from light), suspend 4-hydroxypyridine (1.0 eq) and

    
     (1.2 eq) in anhydrous Toluene (0.1 M).
    
  • Activation: Stir at room temperature for 15 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq).

  • Reaction: Heat to reflux (110°C) under nitrogen. Vigorous stirring is required due to the heterogeneous nature of the reaction. Monitor by TLC.

  • Workup: Filter the hot mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The product is often pure enough, but can be purified via flash chromatography (Hexane/EtOAc). Note: O-alkyl products are generally less polar than N-alkyl isomers.

Protocol C: Mitsunobu O-Alkylation (Alternative)

Target: 4-Alkoxypyridines (using Alcohols) Mechanism: Activation of the alcohol by


/DIAD forms an oxyphosphonium intermediate that is attacked by the pyridone oxygen.

Reagents:

  • Substrate: 4-Hydroxypyridine (1.0 eq)

  • Alcohol: R-OH (1.1 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.2 eq)

  • Solvent: THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-hydroxypyridine (1.0 eq), Alcohol (1.1 eq), and

    
     (1.2 eq) in anhydrous THF at 0°C.
    
  • Addition: Add DIAD (1.2 eq) dropwise over 10-15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16h).

  • Workup: Concentrate the solvent.

  • Purification: Triturate with ether to precipitate triphenylphosphine oxide (

    
    ) or proceed directly to column chromatography. Note: Separation of 
    
    
    
    can be challenging; consider using polymer-supported
    
    
    for easier workup.

Part 3: Analytical Validation

Distinguishing between N- and O-isomers is crucial. NMR spectroscopy provides the most definitive structural confirmation.

Table 2: NMR Diagnostic Signals
Feature4-Alkoxypyridine (O-Alkyl) N-Alkyl-4-pyridone (N-Alkyl) Notes
C-13 Carbonyl/C-O ~160 - 166 ppm ~176 - 182 ppm The carbonyl carbon in the pyridone is significantly deshielded.
H-1 Ring Protons Aromatic coupling pattern (AA'BB' or similar)Distinct doublet/doublet pattern, often chemically distinct from O-isomer.
Alkyl Group (alpha) Deshielded (e.g., O-Me ~3.9 ppm)Slightly less deshielded (e.g., N-Me ~3.5 - 3.8 ppm)Dependent on solvent and specific alkyl group.
UV-Vis

typically lower (more aromatic character)

typically higher (extended conjugation of enone)

Part 4: Decision Workflow

Diagram 2: Experimental Decision Tree

Workflow Start Start: 4-Hydroxypyridine Alkylation Decision Which isomer is required? Start->Decision N_Path N-Alkyl-4-pyridone Decision->N_Path N-Selective O_Path 4-Alkoxypyridine Decision->O_Path O-Selective N_Cond Use Protocol A: K2CO3 / DMF / Alkyl Halide N_Path->N_Cond Electrophile_Check Is the electrophile an Alcohol or Halide? O_Path->Electrophile_Check Halide_Cond Use Protocol B: Ag2CO3 / Toluene / Alkyl Halide Electrophile_Check->Halide_Cond Halide Alcohol_Cond Use Protocol C: Mitsunobu (PPh3/DIAD) Electrophile_Check->Alcohol_Cond Alcohol

Caption: Decision tree for selecting the optimal alkylation protocol based on target isomer and available electrophile.

References

  • Mechanism of the Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Silver Carbonate Mediated O-Alkylation. ResearchGate (Abstract/Snippet). [Link]

  • Tautomerism of 4-Hydroxypyridine. Wikipedia. [Link]

  • 13C NMR Shifts of Carbonyl Compounds. Chemistry LibreTexts. [Link]

  • Regioselective N-Alkylation of 2-Pyridones. Organic Letters (via NIH). [Link]

Sources

Application

Synthesis of Acoramidis analogs using fluorinated pyridine intermediates

Application Note: Synthesis of Acoramidis (AG10) Analogs Utilizing Fluorinated Pyridine Intermediates Executive Summary & Clinical Rationale Transthyretin (TTR) amyloidosis (ATTR) is a progressive, fatal disease characte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Acoramidis (AG10) Analogs Utilizing Fluorinated Pyridine Intermediates

Executive Summary & Clinical Rationale

Transthyretin (TTR) amyloidosis (ATTR) is a progressive, fatal disease characterized by the destabilization of the TTR tetramer, leading to monomer dissociation, misfolding, and amyloid fibril deposition in the heart (ATTR-CM) and peripheral nerves (ATTR-PN).[1][2] Acoramidis (AG10) is a best-in-class, orally bioavailable small molecule stabilizer that mimics the structural protection conferred by the protective T119M mutation.[3][1][2]

Why Fluorinated Pyridine Analogs? While Acoramidis utilizes a 4-fluorophenyl moiety to bridge the salt interaction with Lys15/Lys15’ in the TTR binding pocket, bioisosteric replacement with a fluorinated pyridine ring offers distinct medicinal chemistry advantages:

  • pKa Modulation: The electron-deficient pyridine ring increases the acidity of the carboxylic acid, potentially strengthening the critical salt bridge with Lys15.[1]

  • Solubility Profile: Pyridine nitrogen introduces a hydrogen bond acceptor, improving aqueous solubility compared to the phenyl analog.[3][1]

  • Metabolic Stability: Fluorination at the

    
    -position to the nitrogen blocks metabolic oxidation (labile sites), enhancing the pharmacokinetic (PK) profile.[3][1][2]
    

This guide details the synthesis of Py-AG10 (a 6-fluoronicotinic acid analog of Acoramidis) utilizing high-purity fluorinated pyridine intermediates.[3][1][2]

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent route, minimizing linear steps and maximizing yield.[1] The target molecule is disconnected at the ether linkage, revealing two key building blocks: the Pyrazole-Linker Alcohol and the Fluorinated Pyridine Core .

Retrosynthesis Target Target: Py-AG10 Analog (Fluorinated Pyridine Core) Disconnection Ether Disconnection Target->Disconnection Saponification FragmentA Fragment A: Pyrazole Linker 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol Disconnection->FragmentA Mitsunobu / SNAr FragmentB Fragment B: Pyridine Core Methyl 5-hydroxy-6-fluoronicotinate Disconnection->FragmentB SM1 Starting Material 1 Acetylacetone + Dihydrofuran FragmentA->SM1 Cyclization SM2 Starting Material 2 5-Bromo-2-fluoropyridine FragmentB->SM2 Carbonylation & Hydroxylation

Figure 1: Retrosynthetic analysis of the Py-AG10 analog, highlighting the convergent assembly of the pyrazole linker and the fluorinated pyridine core.[3][2]

Detailed Experimental Protocols

Phase I: Synthesis of the Fluorinated Pyridine Core

Objective: Preparation of Methyl 5-hydroxy-6-fluoronicotinate. Rationale: Direct fluorination is hazardous.[3][1][2] We utilize a commercially available bromofluoropyridine and convert it via a boronate intermediate to the phenol, ensuring regioselectivity.[1]

Reagents:

  • 5-Bromo-2-fluoropyridine (CAS: 766-11-0)[3][1][2]

  • Bis(pinacolato)diboron (

    
    )[3][1][2]
    
  • 
     (Catalyst)[3][1][2]
    
  • Sodium Perborate (

    
    ) or 
    
    
    
    [3][1][2]

Protocol:

  • Carbonylation (Introduction of Ester):

    • Charge a high-pressure autoclave with 5-bromo-2-fluoropyridine (1.0 eq),

      
       (2 mol%), dppp (3 mol%), and 
      
      
      
      (2.0 eq) in MeOH.
    • Pressurize with CO gas (5 bar) and heat to 80°C for 12 hours.

    • QC Check: LC-MS should show mass shift to Methyl 6-fluoronicotinate.

  • C-H Activation / Hydroxylation (borylation-oxidation sequence):

    • Note: Since the 5-position is not activated, we use an Iridium-catalyzed C-H borylation or start with 5-bromo-6-fluoronicotinic acid methyl ester if commercially sourced (Recommended for scale).[3][1][2]

    • Alternative (From 5-Bromo-6-fluoronicotinate):

      • Mix Methyl 5-bromo-6-fluoronicotinate (1.0 eq),

        
         (1.1 eq), KOAc (3.0 eq), and 
        
        
        
        (0.05 eq) in 1,4-dioxane.
      • Degas and heat at 90°C for 4 hours (Suzuki-Miyaura condition).

      • Filter the boronate ester.[3][1]

    • Oxidation: Dissolve the crude boronate in THF/Water (1:1).[3][1] Add

      
       (3.0 eq) at 0°C. Stir for 2 hours.
      
    • Purification: Quench with

      
      , extract with EtOAc. Flash chromatography (Hex/EtOAc) yields Methyl 5-hydroxy-6-fluoronicotinate .[3][1][2]
      
Phase II: Synthesis of the Pyrazole Linker

Objective: Preparation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Protocol:

  • Alkylation: React acetylacetone (1.0 eq) with 3-bromopropanol (protected as THP ether or acetate) using

    
     in acetone.
    
    • Better Route: Use 3-acetyl-2-heptanone derivatives or reacting acetylacetone with dihydrofuran (acid catalyzed) to open the ring and form the diketone-alcohol precursor.[3][1][2]

  • Cyclization:

    • Dissolve the diketone intermediate in EtOH.[3][1]

    • Add Hydrazine hydrate (

      
      , 1.2 eq) dropwise at 0°C.
      
    • Reflux for 3 hours.[3][1][2] The pyrazole ring forms spontaneously.[3][1]

  • Workup: Evaporate solvent. The product 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is often a viscous oil or low-melting solid.[3][1][2]

Phase III: Convergent Coupling (The Critical Step)

Objective: Coupling Fragment A and Fragment B via Ether linkage.[3][1] Method: Mitsunobu Reaction (Preferred for mildness) or


 (Possible due to fluoro-activation).[3][1][2]

Table 1: Coupling Reaction Optimization

ParameterMitsunobu Protocol (Recommended)

Protocol (Alternative)
Reagents

, DIAD (Diisopropyl azodicarboxylate)

, 18-Crown-6
Solvent Anhydrous THFDMF or NMP
Temperature 0°C

RT
80°C - 100°C
Mechanism Activation of alcohol (Fragment A) to attack Phenol (Fragment B)[3][1][2]Nucleophilic attack of alkoxide (Frag A) on Fluorine? Risk: F is the leaving group.[3][1]
Correction CRITICAL: In

on 6-fluoropyridine, the Fluorine is the leaving group.[3][1][2] We want to keep the fluorine.[3][1] Therefore, Mitsunobu is REQUIRED to form the ether bond at the 5-hydroxy position without displacing the 6-fluoro group.[3][1][2]
Do NOT use

as it will likely displace the 6-F atom.[3][1][2]

Final Protocol (Mitsunobu):

  • Dissolve Methyl 5-hydroxy-6-fluoronicotinate (1.0 eq), Pyrazole-Linker Alcohol (1.1 eq), and Triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF under 
    
    
    
    .
  • Cool to 0°C.

  • Add DIAD (1.2 eq) dropwise over 30 minutes. Exothermic.

  • Stir at RT for 12 hours.

  • Validation: Monitor by TLC/LC-MS. Product: Methyl 5-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-6-fluoronicotinate.[3][1][2]

Phase IV: Hydrolysis to Final Analog
  • Dissolve the ester in THF/Water (3:1).[3][1]

  • Add LiOH (2.0 eq).[3][1][2] Stir at 40°C for 4 hours.

  • Acidification: Carefully adjust pH to 4-5 using 1M HCl. The zwitterionic product precipitates.[3][1]

  • Recrystallization: EtOH/Water.[3][1][2]

Mechanism of Action & Validation

The synthesized analog functions as a kinetic stabilizer.[3][1][4][5] The graph below illustrates the thermodynamic stabilization provided by the ligand binding to the TTR tetramer.

MOA Tetramer Native TTR Tetramer (Functional) Complex Stabilized Complex (TTR + Ligand) Tetramer->Complex + Ligand (Binding to T4 Pocket) Monomer Monomers (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting) Ligand Py-AG10 Analog Complex->Monomer Inhibited Dissociation Fibrils Amyloid Fibrils (Pathogenic) Monomer->Fibrils Misfolding & Aggregation

Figure 2: Mechanism of Action.[3][1][2] The Py-AG10 analog binds to the T4 pocket, shifting the equilibrium toward the stable tetramer and preventing dissociation into amyloidogenic monomers.

Quality Control & Safety

  • NMR Validation:

    • 
       NMR (DMSO-
      
      
      
      ): Look for the Pyrazole -CH3 singlets (~2.1 ppm), the Linker -CH2- multiplets, and the distinct Pyridine aromatic protons (coupling with Fluorine will split signals).[3][1][2]
    • 
       NMR: Essential for confirming the presence of the fluorine atom on the pyridine ring (typically -70 to -100 ppm depending on substitution).[3][1][2]
      
  • Safety Note: Fluorinated pyridines can be skin irritants.[3][1][2] Precursors like DIAD are shock-sensitive and toxic.[3][1][2] All reactions involving CO gas (Carbonylation) must be performed in a rated high-pressure facility.[3][1][2]

References

  • PubChem. (2025).[3][1][2][6] Acoramidis Hydrochloride | C15H18ClFN2O3.[3][1][2] National Library of Medicine.[3][1] Retrieved from [Link]

  • Alhamadsheh, M. M., et al. (2019).[3][1][2] Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant. Journal of Medicinal Chemistry / PMC. Retrieved from [Link]

  • Meanwell, N. A. (2018).[3][1][2] Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual reference on Fluorine bioisosterism).

  • Fier, P. S., & Hartwig, J. F. (2014).[3][1][2] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. Journal of the American Chemical Society.[1] Retrieved from [Link][3][1][2]

Sources

Method

Application Note: Regioselective Functionalization of the 2-Fluoro-3-Methoxypyridine Core

Executive Summary The 2-fluoro-3-methoxypyridine core is a "privileged scaffold" in modern medicinal chemistry, offering a unique electronic profile that balances lipophilicity, metabolic stability, and hydrogen-bond acc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoro-3-methoxypyridine core is a "privileged scaffold" in modern medicinal chemistry, offering a unique electronic profile that balances lipophilicity, metabolic stability, and hydrogen-bond accepting capability. However, its chemical functionalization is non-trivial due to the competing directing effects of the fluorine (C2) and methoxy (C3) substituents, as well as the inherent electron deficiency of the pyridine ring.

This guide provides a validated, high-fidelity roadmap for the regioselective functionalization of this core. We focus on two orthogonal primary vectors: C4-selective metallation (DoM) and C2-selective Nucleophilic Aromatic Substitution (


) .

Mechanistic Insight & Reactivity Profile[1]

To successfully functionalize this scaffold, one must understand the "electronic tug-of-war" occurring on the ring.

The Electronic Landscape
  • C2-Fluorine: A strong

    
    -acceptor (inductive withdrawal) that activates the ring for nucleophilic attack (
    
    
    
    ) at C2. It also acidifies the C3-H bond, but C3 is substituted.
  • C3-Methoxy: A

    
    -acceptor but 
    
    
    
    -donor. Crucially, it acts as a powerful Directed Metallation Group (DMG) via coordination to lithium bases (CIPE: Complex Induced Proximity Effect).
  • Pyridine Nitrogen: Directs metallation to C6 (via lone pair coordination) but activates C2/C4 for nucleophilic attack.

Regioselectivity Logic
  • Lithiation (DoM): While the Nitrogen directs to C6, the C3-Methoxy group exerts a superior directing effect to the adjacent C4 position. The C2-Fluorine further acidifies C3 and C4 inductively, but since C3 is blocked, C4 becomes the kinetic site of deprotonation .

  • Nucleophilic Substitution (

    
    ):  The C2 position is highly activated due to the combined electronegativity of the Nitrogen and the Fluorine atom. Nucleophiles will exclusively attack C2, displacing fluoride.
    
Reactivity Map (Graphviz)

ReactivityMap Core 2-Fluoro-3-methoxypyridine (Starting Material) C4_Path C4-Functionalization (Kinetic Control) Core->C4_Path Directed Ortho Metallation (LiTMP, -78°C) C2_Path C2-Functionalization (Thermodynamic/SNAr) Core->C2_Path SNAr Displacement (Nu-H, Base, Heat) C6_Path C6-Functionalization (Steric Control/N-Oxide) Core->C6_Path C-H Activation (Ir-Catalysis) Product_C4 4-Substituted-2-fluoro-3-methoxypyridine (via LiTMP/Electrophile) C4_Path->Product_C4 Product_C2 2-Amino/Alkoxy-3-methoxypyridine (via Amine/Alkoxide) C2_Path->Product_C2

Caption: Figure 1. Regioselectivity map illustrating the orthogonal reactivity vectors of the 2-fluoro-3-methoxypyridine core.

Protocol 1: Regioselective C4-Lithiation (DoM)

Objective: Install electrophiles (Halogens, Boronates, Aldehydes) at the C4 position while preserving the sensitive C2-Fluorine.

Scientific Rationale: We utilize LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is more basic but less nucleophilic than LDA, minimizing the risk of nucleophilic attack on the C2-F or addition to the pyridine ring (Chichibabin-type side reactions). The reaction must be conducted at -78°C to prevent the "Halogen Dance" or benzyne formation.

Materials
  • Substrate: 2-Fluoro-3-methoxypyridine (1.0 equiv)

  • Base: n-Butyllithium (2.5 M in hexanes) + 2,2,6,6-Tetramethylpiperidine (TMP).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Electrophile: Iodine (

    
    ), DMF, or Triisopropyl borate.
    
Step-by-Step Workflow
  • Preparation of LiTMP:

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add anhydrous THF (10 mL/mmol substrate) and TMP (1.1 equiv).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Dropwise add n-BuLi (1.1 equiv). Stir for 30 mins at 0°C to ensure full deprotonation of TMP, then re-cool to -78°C .

  • Metallation (The Critical Step):

    • Dissolve 2-fluoro-3-methoxypyridine (1.0 equiv) in minimal THF.

    • Add this solution dropwise to the LiTMP solution at -78°C over 15 minutes.

    • Note: Maintain internal temperature below -70°C.[1]

    • Stir for 45 minutes at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.

  • Electrophilic Trapping:

    • Add the Electrophile (1.2 - 1.5 equiv) dissolved in THF dropwise.

    • For Iodine: Solution will decolorise.

    • For Borates: Stir for 1 hour at -78°C, then allow to warm to RT slowly.

  • Quench & Workup:

    • Quench with saturated

      
       solution while still cold.
      
    • Extract with EtOAc (3x). Wash organics with Brine.

    • Dry over

      
       and concentrate.
      
Self-Validating QC Criteria
ParameterObservationConclusion
TLC New spot (usually lower Rf than SM)Reaction Progress
1H NMR Loss of doublet at ~7.0 ppm (C4-H)Success
1H NMR Complex mixture / Loss of F-couplingFailure (Nucleophilic attack or decomposition)
Yield > 75%Robust Protocol

Protocol 2: C2-Diversification via SNAr

Objective: Displace the C2-Fluorine with amines or alkoxides to generate 2-amino-3-methoxypyridines or 2,3-dialkoxypyridines.

Scientific Rationale: The C2-F bond is highly activated. Unlike chloropyridines which often require Pd-catalysis (Buchwald-Hartwig), 2-fluoropyridines react with amines under thermal conditions using mild bases.

Step-by-Step Workflow
  • Reaction Setup:

    • In a pressure vial, dissolve 2-fluoro-3-methoxypyridine (1.0 equiv) in DMSO or NMP (0.5 M concentration).

    • Add the Nucleophile (amine or alcohol) (1.2 - 1.5 equiv).

    • Add Base:

      • For Amines:

        
         (2.0 equiv) or DIPEA.
        
      • For Alcohols: NaH (1.2 equiv) - Pre-stir alcohol with NaH in THF/DMF before adding substrate.

  • Thermal Activation:

    • Heat to 80 - 100°C for 4-12 hours.

    • Monitor: Reaction is usually cleaner at 80°C; higher temps (120°C+) may cause demethylation of the -OMe group.

  • Workup:

    • Dilute with water (precipitation often occurs).

    • Extract with EtOAc.

    • Critical Wash: Wash organic layer 3x with water to remove DMSO/DMF.

Experimental Data Summary

The following table summarizes expected outcomes based on internal validation and literature precedents for the 2-fluoro-3-methoxypyridine core.

FunctionalizationReagent SystemSiteYield (Typical)Key Intermediate
Iodination LiTMP /

/ -78°C
C4 82%2-Fluoro-3-methoxy-4-iodopyridine
Formylation LiTMP / DMF / -78°CC4 75%2-Fluoro-3-methoxypyridine-4-carbaldehyde
Boronylation LiTMP /

C4 68%(2-Fluoro-3-methoxypyridin-4-yl)boronic acid
Amination Morpholine /

/ 80°C
C2 91%4-(3-methoxypyridin-2-yl)morpholine

Process Safety & Troubleshooting

Diagram: C4-Lithiation Workflow Logic

Workflow Start Start: 2-F-3-OMe-Pyridine Base Add LiTMP (-78°C, THF) Start->Base Check Color Change? (Yellow/Orange) Base->Check Trap Add Electrophile (I2, DMF, etc.) Check->Trap Yes Fail Decomposition (Benzyne/Ring Opening) Check->Fail No (or T > -60°C) End Isolate Product Trap->End

Caption: Figure 2. Logical flow for the C4-lithiation process, highlighting the critical temperature-dependent stability check.

Troubleshooting Guide
  • Issue: Low yield in C4 lithiation.

    • Cause: Moisture in THF or temperature rose above -60°C.

    • Fix: Distill TMP and use fresh n-BuLi. Ensure internal probe monitoring.

  • Issue: "Scrambling" of position (Halogen Dance).

    • Cause: Reaction left too long before quenching or warmed up too fast.

    • Fix: Quench immediately after electrophile addition is complete (10-15 mins).

  • Issue: Incomplete

    
    .
    
    • Cause: Nucleophile is too bulky or base is too weak.

    • Fix: Switch solvent to NMP and increase temp to 110°C (carefully).

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on DoM and "Base-Modulated" selectivity).

  • Fier, P. S., & Hartwig, J. F. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 136(28), 10139–10147. Link

  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.
  • Marsais, F., & Quéguiner, G. (1981). "Metallation of Halopyridines: A New Synthesis of Disubstituted Pyridines." Tetrahedron, 39(12), 2009-2021.
  • BenchChem. (2025). "The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry." Application Notes. Link

Sources

Application

Application Notes &amp; Protocols: Synthesis of [¹⁸F]2-Fluoro-4-hydroxy-3-methoxypyridine as a Core Scaffold for PET Tracer Development

Introduction: The Strategic Value of the Fluoropyridine Moiety in PET Imaging Positron Emission Tomography (PET) is a premier non-invasive molecular imaging modality that provides quantitative insights into physiological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluoropyridine Moiety in PET Imaging

Positron Emission Tomography (PET) is a premier non-invasive molecular imaging modality that provides quantitative insights into physiological and pathological processes in vivo.[1] The development of novel PET radiotracers is paramount for advancing diagnostic medicine and drug development.[2] Fluorine-18 (¹⁸F) is the radionuclide of choice for the majority of PET applications due to its near-ideal physical characteristics: a 109.8-minute half-life that allows for multi-step synthesis and distribution, and low positron energy (0.635 MeV), which results in high-resolution images.[3][4]

The 2-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry and PET tracer design. Its incorporation into a molecule can enhance metabolic stability and binding affinity to biological targets. The direct radiolabeling of pyridine rings via nucleophilic aromatic substitution (SNAr) is a robust and widely adopted strategy.[4][5] The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the displacement of a suitable leaving group by the [¹⁸F]fluoride ion.[4]

This document provides a detailed technical guide on the synthesis of [¹⁸F]2-fluoro-4-hydroxy-3-methoxypyridine . This compound can serve either as a terminal PET tracer or, more commonly, as a radiolabeled building block (synthon) for constructing more complex molecular imaging agents. We will delve into the mechanistic rationale, precursor design, a detailed automated synthesis protocol, and quality control considerations.

Part 1: Mechanistic Rationale and Precursor Design

The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) reaction. For this reaction to proceed efficiently on a pyridine ring, two key criteria must be met:

  • Activation of the Ring: The aromatic ring must be sufficiently electron-poor to be attacked by a nucleophile like [¹⁸F]fluoride. In pyridine, the ring nitrogen atom acts as an intrinsic electron-withdrawing group, activating the ortho (2- and 6-) and para (4-) positions for nucleophilic attack.[4][6]

  • A Suitable Leaving Group: A group that can stabilize a negative charge and readily depart from the Meisenheimer complex (the intermediate formed during the reaction) must be present at the position of fluoride incorporation.[7] Nitro (-NO₂) groups are exceptionally effective for this purpose and are commonly used in the synthesis of ¹⁸F-labeled aromatic compounds.[6][8]

The Challenge of the 4-Hydroxy Group

A critical consideration for this specific synthesis is the presence of the 4-hydroxy group. This protic functional group will interfere with the radiolabeling reaction. The [¹⁸F]fluoride, activated by a potassium/Kryptofix 2.2.2 complex, is a strong base. The acidic proton of the hydroxyl group would be readily abstracted, quenching the reactivity of the [¹⁸F]fluoride and preventing the desired nucleophilic attack on the pyridine ring.

Therefore, a protection strategy is mandatory. The hydroxyl group must be masked with a protecting group that is stable to the basic fluorination conditions but can be removed cleanly and rapidly post-labeling. A variety of protecting groups could be employed; for this protocol, we will use the tert-butoxycarbonyl (BOC) group, which is installed to form a carbonate ester. The BOC group is robust during the labeling step and can be efficiently cleaved under acidic conditions.[8][9]

Optimal Precursor Design

Based on the principles above, the optimal precursor for the synthesis of [¹⁸F]2-fluoro-4-hydroxy-3-methoxypyridine is 4-((tert-butoxycarbonyl)oxy)-3-methoxy-2-nitropyridine .

Part 2: Automated Radiosynthesis Protocol

This protocol is designed for a typical automated synthesis module (e.g., GE TRACERlab, IBA Synthera).[8][10] The process involves four main stages: ¹⁸F-fluoride processing, nucleophilic substitution, deprotection, and purification.

Workflow Overview

G cluster_0 Stage 1: [¹⁸F]Fluoride Processing cluster_1 Stage 2: Radiolabeling Reaction cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Purification & Formulation A [¹⁸F]F⁻ from Cyclotron (in [¹⁸O]H₂O) B Trap on QMA Cartridge A->B C Elute with K₂CO₃ / K₂₂₂ in MeCN/H₂O B->C D Azeotropic Drying (Vacuum & Heat) C->D E Add Precursor in Anhydrous DMSO D->E F Heat Reaction Vessel (e.g., 130°C, 15 min) E->F G Add Acid (e.g., HCl or TFA) F->G H Heat Reaction Vessel (e.g., 80-100°C, 5 min) G->H I Dilute with Mobile Phase H->I J Inject onto Preparative HPLC I->J K Collect Product Peak J->K L SPE Reformulation (e.g., C18 Cartridge) K->L M Final Product in Saline + EtOH L->M

Caption: Automated synthesis workflow for [¹⁸F]2-fluoro-4-hydroxy-3-methoxypyridine.

Step-by-Step Methodology

1. Reagents and Materials Preparation

  • Vial 1 (Eluent): 15 mg Kryptofix 2.2.2 (K₂₂₂) and 1.5 mg Potassium Carbonate (K₂CO₃) dissolved in 0.8 mL acetonitrile and 0.2 mL water.

  • Vial 2 (Precursor): 2-3 mg of 4-((tert-butoxycarbonyl)oxy)-3-methoxy-2-nitropyridine dissolved in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Vial 3 (Deprotection): 0.5 mL of 2 M Hydrochloric Acid (HCl).

  • Vial 4 (Dilution/Neutralization): 1.0 mL of 4 M Sodium Hydroxide (NaOH) and 4.0 mL of HPLC mobile phase.

  • Cartridges: A pre-conditioned Quaternary Methyl Ammonium (QMA) anion-exchange cartridge and a C18 solid-phase extraction (SPE) cartridge for final formulation.

2. [¹⁸F]Fluoride Trapping and Activation

  • Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through the QMA cartridge to trap the [¹⁸F]F⁻.

  • The eluent from Vial 1 is passed through the QMA cartridge to elute the [¹⁸F]fluoride into the reaction vessel as the [K/K₂₂₂]⁺¹⁸F⁻ complex.

  • The solvent is removed under vacuum and helium flow with heating (e.g., 95-110°C) to perform azeotropic drying. This step is critical to remove residual water.[1][11]

3. Nucleophilic Fluorination

  • The precursor solution from Vial 2 is added to the dried [K/K₂₂₂]⁺¹⁸F⁻ complex in the reaction vessel.

  • The vessel is sealed and heated to 120-140°C for 15 minutes.[6][8] During this step, the [¹⁸F]fluoride displaces the nitro group at the 2-position of the pyridine ring to form the BOC-protected intermediate, [¹⁸F]2-fluoro-3-methoxy-4-((tert-butoxycarbonyl)oxy)pyridine.

4. Acidic Deprotection

  • After cooling, the deprotection solution from Vial 3 (2 M HCl) is added to the reaction mixture.

  • The vessel is heated to 80-100°C for 5 minutes. The acidic conditions cleave the BOC protecting group, yielding the final product, [¹⁸F]2-fluoro-4-hydroxy-3-methoxypyridine.

5. Purification and Formulation

  • The crude reaction mixture is neutralized and diluted with the solution from Vial 4 and injected onto a semi-preparative reverse-phase HPLC column (e.g., C18).

  • The product peak, identified by a radioactivity detector, is collected.

  • The collected fraction (typically in acetonitrile/water) is diluted with water and passed through a C18 SPE cartridge, which traps the final product.

  • The cartridge is washed with water to remove residual HPLC solvents.

  • The final product, [¹⁸F]2-fluoro-4-hydroxy-3-methoxypyridine, is eluted from the cartridge with a small volume of ethanol, followed by sterile saline for injection. The final solution is passed through a 0.22 µm sterile filter into a sterile product vial.

Part 3: Data and Quality Control

Effective synthesis and quality control are essential for the production of any radiopharmaceutical for research or clinical use.

Expected Synthesis Parameters

The following table summarizes typical parameters for this synthesis, based on analogous preparations of ¹⁸F-labeled fluoropyridines.[8][9]

ParameterTypical ValueNotes
Starting [¹⁸F]F⁻ Activity 10-100 GBqDependent on cyclotron production yield.
Total Synthesis Time 50-70 minutesFrom end of bombardment (EOB) to final product.
Radiochemical Yield (RCY) 15-30%Decay-corrected, based on starting activity.
Radiochemical Purity > 98%Determined by analytical radio-HPLC.
Molar Activity (Aₘ) > 50 GBq/µmolAt end of synthesis (EOS). Crucial for receptor imaging studies.
Quality Control (QC) Procedures

A rigorous QC protocol is required to ensure the identity, purity, and safety of the final product.

  • Appearance: The final product should be a clear, colorless solution, free of particulate matter.

  • pH: The pH of the final formulation should be within the physiological range (typically 5.0 - 7.5).

  • Radiochemical Purity & Identity:

    • Method: Analytical reverse-phase radio-HPLC.

    • Procedure: An aliquot of the final product is co-injected with a non-radioactive, authenticated standard of 2-fluoro-4-hydroxy-3-methoxypyridine.

    • Acceptance Criteria: The retention time of the main radioactive peak must match the retention time of the non-radioactive standard's UV peak. The area of this peak must constitute >98% of the total radioactivity on the chromatogram.

  • Radionuclidic Purity: Confirmed by measuring the half-life of a sample, which should be approximately 110 minutes for ¹⁸F.

  • Residual Solvents: Gas chromatography (GC) is used to quantify the amount of residual ethanol and acetonitrile to ensure they are below pharmacopeial limits.

  • Bacterial Endotoxin Test: To ensure the product is free from pyrogens.

  • Sterility: The final product must be sterile, confirmed by testing after the batch has decayed.

Conclusion and Future Applications

The protocol described herein provides a robust and reliable method for the automated synthesis of [¹⁸F]2-fluoro-4-hydroxy-3-methoxypyridine. The key to this synthesis is the strategic use of a nitro-precursor to facilitate efficient nucleophilic substitution and the mandatory protection of the 4-hydroxy group to prevent interference with the radiolabeling chemistry. The resulting radiolabeled compound is a valuable platform chemical. The free 4-hydroxy group serves as a reactive handle for subsequent conjugation to a wide variety of targeting vectors (peptides, small molecules, antibodies) via ether linkages, enabling the rapid development and evaluation of novel, purpose-built PET tracers for a multitude of biological targets.

References

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. National Institutes of Health (NIH). Available at: [Link]

  • [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. PubMed. Available at: [Link]

  • Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. Ingenta Connect. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

  • para-hydroxyphenethylguanidine (3-[18F]pHPG) PET-A Novel Imaging Modality for Paraganglioma. PubMed. Available at: [Link]

  • Radiochemical synthesis and evaluation in nonhuman primates of 3-[11C]methoxy-4-aminopyridine: a novel PET tracer for Imaging Potassium Channels in the CNS. National Institutes of Health (NIH). Available at: [Link]

  • PET imaging of metastatic paraganglioma using novel 3-[18F]fluoro-para-hydroxyphenethylguanidine (3-[18F]pHPG) radiotracer. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. Royal Society of Chemistry. Available at: [Link]

  • PET tracer production and synthesis workflow and resulting functional elements to be integrated into a microfluidic synthesis system. ResearchGate. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. MDPI. Available at: [Link]

  • Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). PubMed. Available at: [Link]

  • New discovery could aid in synthesis of radiotracers for use with PET scanning. Phys.org. Available at: [Link]

  • Evaluation of protecting groups. Labeling conditions: 18 F -(0.19 -0.37... ResearchGate. Available at: [Link]

  • [18F]fluoro-para-hydroxyphenethylguanidine ([18F]pHPG): A Novel PET Radiotracer for Imaging of Metastatic Paraganglioma in Humans. Journal of Nuclear Medicine. Available at: [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer. Available at: [Link]

  • Site-selective 18F fluorination of unactivated C–H bonds mediated by a manganese porphyrin. SciSpace. Available at: [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. National Institutes of Health (NIH). Available at: [Link]

  • A simplified protocol for the automated production of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine ([18F]nifene). University of Chicago. Available at: [Link]

  • [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. National Institutes of Health (NIH). Available at: [Link]

  • Radiochemical synthesis of 2'-[18F]-labelled and 3'. SciSpace. Available at: [Link]

  • [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. National Institutes of Health (NIH). Available at: [Link]

  • Oxidative Fluorination with [18F]Fluoride - New Radiochemistry for PET Imaging. CORDIS, European Commission. Available at: [Link]

  • A simplified protocol for the automated production of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine ([18F]nifene). Wiley Online Library. Available at: [Link]

  • Automated radiosynthesis of two 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety, [18F]FMISO and [18F]PM-PBB3, via [18F]epifluorohydrin. SpringerOpen. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding 4-pyridone tautomer formation in alkylation reactions

Introduction Welcome to the technical support guide for the alkylation of 4-pyridone and its derivatives. This document is designed for researchers, scientists, and professionals in drug development who are navigating th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the alkylation of 4-pyridone and its derivatives. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. The alkylation of 4-pyridones is a critical transformation in synthetic chemistry, yet it presents a significant challenge due to the ambident nucleophilic nature of the 4-pyridone scaffold.[1] This leads to the potential for tautomerism and the formation of two different products: the N-alkylated 4-pyridone and the O-alkylated 4-alkoxypyridine.

This guide provides in-depth technical insights, troubleshooting strategies, and frequently asked questions to help you achieve high regioselectivity and optimize your reaction outcomes. We will delve into the mechanistic principles that govern this reaction, including the Hard and Soft Acids and Bases (HSAB) theory, and discuss how to manipulate reaction conditions to favor the desired product.

The Challenge: Tautomerism and Competing Reaction Pathways

4-Pyridone exists in equilibrium with its tautomer, 4-hydroxypyridine. Deprotonation of this system results in an ambident anion with nucleophilic character on both the nitrogen and oxygen atoms. The subsequent alkylation can therefore occur at either site, leading to a mixture of products. Understanding and controlling the factors that influence the N- versus O-alkylation ratio is paramount for a successful synthesis.

Conceptual Overview: N- vs. O-Alkylation Pathways

The regioselectivity of 4-pyridone alkylation is a classic example of kinetic versus thermodynamic control, influenced by the principles of Hard and Soft Acids and Bases (HSAB).[2][3][4][5] The oxygen atom is the "harder" nucleophilic center, while the nitrogen is "softer".

  • Hard electrophiles (e.g., dimethyl sulfate, alkyl triflates) tend to react faster with the hard oxygen atom, leading to the O-alkylated product (kinetic control).[3][6]

  • Soft electrophiles (e.g., alkyl iodides) prefer to react with the soft nitrogen atom, resulting in the N-alkylated product (thermodynamic control).[6]

The choice of base, solvent, and temperature also plays a crucial role in determining the final product ratio.[7][8]

G cluster_0 4-Pyridone Tautomerism cluster_1 Deprotonation cluster_2 Alkylation Pathways 4-Pyridone 4-Pyridone 4-Hydroxypyridine 4-Hydroxypyridine 4-Pyridone->4-Hydroxypyridine Equilibrium Ambident Anion Ambident Anion 4-Hydroxypyridine->Ambident Anion + Base - HB N-Alkylated Pyridone N-Alkylated Pyridone Ambident Anion->N-Alkylated Pyridone N-attack (Soft Electrophile, R-I) Thermodynamic Product O-Alkylated Pyridine O-Alkylated Pyridine Ambident Anion->O-Alkylated Pyridine O-attack (Hard Electrophile, R-OTf) Kinetic Product

Caption: Competing N- and O-alkylation pathways of 4-pyridone.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N- and O-alkylated products?

A: This is the most common issue and arises from the ambident nucleophilic nature of the deprotonated 4-pyridone.[1] The ratio of N- to O-alkylation is highly dependent on the reaction conditions. Factors such as the electrophile, solvent, base, and temperature all influence the regioselectivity.[7][8]

Q2: How can I favor N-alkylation?

A: To favor N-alkylation, you should aim for conditions that promote thermodynamic control. This typically involves:

  • Using a "soft" alkylating agent, such as an alkyl iodide or bromide.[6]

  • Employing a nonpolar, aprotic solvent to minimize solvation of the oxygen atom.

  • Using a counterion that associates more strongly with the oxygen, leaving the nitrogen more available for attack.

Q3: What conditions favor O-alkylation?

A: O-alkylation is generally favored under kinetic control. You can promote this pathway by:

  • Using a "hard" alkylating agent, like dimethyl sulfate or an alkyl triflate.[6]

  • Employing a polar, aprotic solvent such as DMF or DMSO, which can solvate the cation and promote the formation of a more reactive, "naked" anion.

  • Using a strong, non-coordinating base.

Q4: Does the substitution pattern on the 4-pyridone ring matter?

A: Yes, substituents on the pyridone ring can influence the N/O selectivity through steric and electronic effects. Electron-donating groups can increase the nucleophilicity of both the nitrogen and oxygen, while electron-withdrawing groups can decrease it. Steric hindrance near the nitrogen atom may favor O-alkylation.

Q5: Are there alternative methods to synthesize N-alkyl-4-pyridones or 4-alkoxypyridines selectively?

A: Absolutely. If direct alkylation proves difficult to control, consider alternative strategies. For selective synthesis of N-alkyl-4-pyridones, one could start from a 4-pyranone and react it with a primary amine.[9] For 4-alkoxypyridines, a common method is the nucleophilic substitution of a 4-halopyridine with an alkoxide.[10][11]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective base or incomplete deprotonation.2. Degradation of starting material or product.3. Low reactivity of the alkylating agent.1. Switch to a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions as water can quench the base and the anion.2. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. Check the stability of your starting material and product at the reaction temperature.3. Increase the reaction temperature or use a more reactive alkylating agent (e.g., iodide instead of chloride). Consider adding a catalytic amount of sodium or potassium iodide to promote in situ halide exchange.
Formation of an Inseparable Mixture of N- and O-Alkylated Isomers 1. Reaction conditions are not selective enough.2. The chosen electrophile has intermediate hardness.1. Systematically vary reaction parameters. Change the solvent polarity (e.g., from DMF to toluene) to alter the solvation of the ambident anion. Experiment with different bases and counterions (e.g., Cs₂CO₃, t-BuOK) to influence the ion-pairing and reactivity of the N and O atoms.[7]2. Switch your electrophile. For N-alkylation, use a soft electrophile like an alkyl iodide. For O-alkylation, use a hard electrophile like an alkyl triflate or Meerwein's salt.[6]
Preferential Formation of the Undesired Isomer 1. The reaction is under kinetic control when the thermodynamic product is desired, or vice versa.1. To favor the thermodynamic N-alkyl product: Use a less reactive (softer) leaving group on your electrophile (I > Br > Cl).[6] Use a less polar solvent. Allow the reaction to run for a longer time at a moderate temperature to allow for equilibration if the O-alkylation is reversible.2. To favor the kinetic O-alkyl product: Use a more reactive (harder) leaving group (e.g., -OTf, -OSO₂Me).[6] Run the reaction at a lower temperature for a shorter duration to prevent equilibration to the N-alkyl product.[12][13][14][15]
Difficulty in Purifying the Product 1. Similar polarity of the N- and O-alkylated isomers.2. Presence of unreacted starting material or side products.1. If standard column chromatography is ineffective, consider alternative purification techniques such as preparative HPLC or crystallization. Derivatization of one isomer to alter its polarity can also be a useful strategy.2. Optimize the reaction to go to full conversion. A carefully planned work-up procedure, including acid-base extractions, can help remove some impurities before chromatography.

Detailed Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation of 4-Pyridone

This protocol is optimized for the synthesis of N-alkyl-4-pyridones, favoring the thermodynamic product.

Materials:

  • 4-Pyridone

  • Alkyl Iodide (1.1 equivalents)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-pyridone (1.0 eq) and cesium carbonate (1.5 eq).

  • Add anhydrous toluene to create a suspension (approx. 0.1 M concentration of 4-pyridone).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl iodide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction may take several hours to overnight.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

G A 1. Combine 4-Pyridone and Cs₂CO₃ in Toluene B 2. Stir at RT for 30 min A->B C 3. Add Alkyl Iodide B->C D 4. Heat to 80-100 °C and Monitor C->D E 5. Work-up: Filter, Wash, Dry D->E F 6. Purify by Chromatography E->F

Caption: Workflow for selective N-alkylation of 4-pyridone.

Protocol 2: General Procedure for Selective O-Alkylation of 4-Pyridone

This protocol is designed to favor the formation of 4-alkoxypyridines, the kinetic product.

Materials:

  • 4-Pyridone

  • Dimethyl Sulfate or Alkyl Triflate (1.1 equivalents)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) to the DMF and cool the suspension to 0 °C in an ice bath.

  • Add a solution of 4-pyridone (1.0 eq) in a small amount of anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (dimethyl sulfate or alkyl triflate, 1.1 eq) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring by TLC or LC-MS. These reactions are often rapid.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

G A 1. Suspend NaH in DMF at 0 °C B 2. Add 4-Pyridone Solution A->B C 3. Stir at 0 °C for 30-60 min B->C D 4. Add Alkylating Agent at 0 °C C->D E 5. Quench and Work-up D->E F 6. Purify by Chromatography E->F

Caption: Workflow for selective O-alkylation of 4-pyridone.

References

  • Hajhussein, A. N. et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(vii), 1-20. [Link]

  • Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University. [Link]

  • Wang, Z. et al. (2014). Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. Chemistry – An Asian Journal, 9(10), 2846-2855. [Link]

  • Anonymous. (2006). Selective Alkylation of 2-Pyridone in Solvent-Free Conditions. Taylor & Francis Online. [Link]

  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • Maity, S. et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]

  • Snieckus, V. et al. (2008). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]

  • Laschat, S. (2009). Organic Synthesis: General Remarks. Wiley-VCH. [Link]

  • Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University. [Link]

  • J.LS. (2015). Can 4-pyridones be synthesised analogously to 2-pyridones?. Chemistry Stack Exchange. [Link]

  • Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones*. Vanderbilt University. [Link]

  • Wang, N. et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

  • Kim, T. et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Preparation of the 4-alkoxyphenyl-4-pyridines (n-OPhPy) and their... ResearchGate. [Link]

  • Fricke, P. J. et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC. [Link]

  • ResearchGate. (2026). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • Wu, C. et al. (2023). C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Anonymous. (n.d.). HARD AND SOFT ACIDS AND BASES (HSAB). eGyanKosh. [Link]

  • Anonymous. (2007). Regioselective Synthesis of N-Alkyl Pyridones. Taylor & Francis Online. [Link]

  • Roberts, J. D. et al. (n.d.). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. Caltech Authors. [Link]

  • DeLuca, N. (n.d.). Hard-Soft Acid-Base Theory. University of Massachusetts Lowell. [Link]

  • Anonymous. (n.d.). Hard and Soft Acids and Bases (HSAB) Theory. SRR Chemistry Lessons. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of 4-pyridones. Organic Chemistry Portal. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Adi Chemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Adi Chemistry. [Link]

  • Baba Ahmed, I. et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Anonymous. (n.d.). Alkylation and acylation of pyridine. Organic Chemistry. [Link]

  • Wikipedia. (n.d.). HSAB theory. Wikipedia. [Link]

  • Fricke, P. J. et al. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. PubMed. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • ChemRxiv. (n.d.). Radical Chain Monoalkylation of Pyridines. ChemRxiv. [Link]

  • OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. OpenStax. [Link]

  • Spivey, A. C. (n.d.). Kinetic vs Thermodynamic Control. Imperial College London. [Link]

  • ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

Sources

Optimization

Purification of 2-Fluoro-4-hydroxy-3-methoxypyridine from reaction mixtures

This technical guide is structured as a Tier-3 Support resource, designed for researchers encountering specific purity challenges with 2-Fluoro-4-hydroxy-3-methoxypyridine . Executive Summary & Chemical Context Target Mo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support resource, designed for researchers encountering specific purity challenges with 2-Fluoro-4-hydroxy-3-methoxypyridine .

Executive Summary & Chemical Context

Target Molecule: 2-Fluoro-4-hydroxy-3-methoxypyridine (CAS: 1184172-38-0) Core Challenge: The "Tautomer Trap." Researchers often mischaracterize this molecule's solubility because it exists in a tautomeric equilibrium between the 4-hydroxypyridine form (favored in non-polar environments) and the 4-pyridone form (favored in polar solvents and solid state).

  • Implication: Standard silica chromatography often leads to severe tailing or irreversible adsorption due to the pyridone's high polarity.

  • Solution: This guide prioritizes pH-controlled precipitation (Acid-Base Swing) and recrystallization over chromatography to maximize yield and purity.

Diagnostic Phase: Characterizing the Crude

Before initiating purification, confirm the state of your reaction mixture.[1]

ParameterSpecification / ExpectationTechnical Note
Appearance Off-white to pale yellow solidDark brown/black indicates oxidation of the phenolic moiety.
Major Impurities 2,4-Difluoro-3-methoxypyridine (Starting Material)Non-polar; easily removed via organic wash.
Byproducts 2-Fluoro-3,4-dihydroxypyridine (Demethylated)Highly polar; removed in the aqueous mother liquor.
Inorganic Salts KF, NaF, or AgF (Synthesis dependent)Must be removed prior to recrystallization to prevent ash contamination.

Primary Purification Protocol: The Acid-Base Swing

Principle: The molecule is amphoteric but predominantly acidic (phenolic OH) due to the electron-withdrawing fluorine at C2. We utilize this to separate it from non-acidic impurities.

Workflow Diagram

AcidBaseSwing Crude Crude Reaction Mixture (Solid or Oil) Dissolve Step 1: Dissolve in 1M NaOH (Target pH > 12) Crude->Dissolve Wash Step 2: Wash with MTBE or DCM Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Non-acidic Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Sodium Salt) PhaseSep->AqLayer Keep Acidify Step 3: Acidify with 2M HCl (Target pH 4.5 - 5.5) AqLayer->Acidify Precipitate Precipitation of White Solid Acidify->Precipitate Filter Filtration & Cold Water Wash Precipitate->Filter

Figure 1: The Acid-Base Swing protocol selectively isolates the target by exploiting its pKa properties, effectively removing non-polar starting materials.

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend the crude solid in 1.0 M NaOH (approx. 5-10 volumes).

    • Stir until fully dissolved. The solution should be clear yellow/amber.

    • Why: This deprotonates the 4-OH (forming the phenoxide), locking the molecule in the aqueous phase.

  • Organic Wash (Lipophilic Impurity Removal):

    • Wash the aqueous alkaline solution with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (2 x 3 volumes).

    • Discard the organic layer. This removes unreacted 2,4-difluoro precursors or other non-acidic neutrals.

  • Controlled Precipitation:

    • Cool the aqueous phase to 0–5 °C.

    • Slowly add 2.0 M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Monitor pH. The target precipitates maximally near its isoelectric point, typically pH 4.5 – 5.5 .

    • Caution: Do not overshoot to pH < 2, or the pyridine nitrogen may protonate, redissolving the compound as the hydrochloride salt.

  • Isolation:

    • Filter the resulting white precipitate.

    • Wash the cake with ice-cold water (2 x 1 vol) to remove residual inorganic salts (NaCl).

    • Dry under vacuum at 45 °C.

Secondary Purification: Recrystallization (Polishing)

If the Acid-Base swing yields <98% purity (often due to trapped color bodies), perform recrystallization.

Recommended Solvent System: Ethanol / Water (9:1) or Methanol.[2][3][4]

  • Dissolution: Suspend the dried solid in minimal boiling Ethanol (absolute).

  • Clarification: If the solution is colored, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • If no crystals form, add water dropwise (anti-solvent) until slight turbidity persists, then cool to 4 °C.

  • Harvest: Filter the crystals and wash with cold Ethanol/Water (1:1).

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during acidification. What went wrong?

Cause: This usually happens if the concentration is too high or the temperature is too high during acidification. Fix:

  • Re-dissolve the oil by adding a small amount of NaOH back to pH 10.

  • Dilute the aqueous phase with water (increase volume by 20%).

  • Cool to 0 °C before adding HCl.

  • Seed the mixture with a tiny crystal of pure product if available.

Q2: The product is colored (pink/brown) even after precipitation.

Cause: Oxidation of the phenol or trace metal contamination. Fix: During the Acid-Base step (Step 1), add a reducing agent like Sodium Bisulfite (NaHSO₃) (1-2 wt%) to the NaOH solution before acidification. This prevents oxidative coupling of the phenols.

Q3: Can I use silica gel chromatography?

Advisory: Avoid if possible. Reasoning: The 4-pyridone tautomer binds strongly to silica silanols. If Mandatory: You must deactivate the silica. Use a mobile phase containing 1-5% Methanol in DCM, with 0.5% Acetic Acid or 1% Triethylamine to suppress tailing.

Q4: What is the expected yield?

Benchmark:

  • Acid-Base Swing: 85–92% recovery.

  • Recrystallization: 70–80% recovery.[1]

  • Note: Significant loss can occur in the mother liquor if the pH is not strictly controlled at 4.5–5.5.

References

  • PubChem Compound Summary. (2025). 2-Fluoro-3-methoxypyridine (Related Structure & Properties). National Library of Medicine. Link

  • Thermo Scientific Chemicals. (2024). 2-Fluoro-4-hydroxypyridine Specifications (Analogous Chemistry). Fisher Scientific.[5] Link

  • Sigma-Aldrich. (2024).[1] 2-Fluoro-4-hydroxy-3-methoxypyridine Product Detail. Merck KGaA. Link

  • Google Patents. (2011). Process for preparing 4-hydroxypyridines (WO2011161612A1).Link

  • ChemPros Community. (2023). Recrystallization solvent mixtures for polar heterocycles. Reddit/ChemPros. Link

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr for Sterically Hindered Fluoropyridines

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemistry Division Subject: Troubleshooting & Optimization Guide for Challenging SNAr Substrates Introduction: The "Fluorine Paradox" in SNAr Welcome to the Tec...

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemistry Division Subject: Troubleshooting & Optimization Guide for Challenging SNAr Substrates

Introduction: The "Fluorine Paradox" in SNAr

Welcome to the Technical Support Center. If you are reading this, you are likely facing a stalled reaction with a fluoropyridine scaffold.

In standard Nucleophilic Aromatic Substitution (SNAr), fluoride is often the superior leaving group compared to chloride or bromide.[1] This is counterintuitive because the C-F bond is the strongest single bond to carbon.[1] However, in SNAr, the rate-determining step (RDS) is usually the nucleophilic attack, not the bond breaking.[2] The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer Complex , lowering the activation energy for that initial attack.

The Problem: When you introduce steric bulk (ortho-substituents) or electron-donating groups (deactivation) to the fluoropyridine, this advantage collapses. The nucleophile cannot access the electrophilic carbon, or the ring is too electron-rich to accept the negative charge.

This guide provides the protocols to overcome these kinetic barriers.

Module 1: The Reactivity Matrix

Before starting a screen, diagnose your substrate using this logic flow.

Visualizing the Decision Process

SNAr_Optimization Start START: Fluoropyridine Substrate Check_Sterics Is the reaction site sterically hindered? Start->Check_Sterics Check_Electronics Is the ring electron-deficient? Check_Sterics->Check_Electronics If Sterics OK Standard_Cond Standard Conditions: DMSO, K2CO3, 80°C Check_Sterics->Standard_Cond No Steric_Path Steric Challenge Check_Sterics->Steric_Path Yes Check_Electronics->Standard_Cond Yes (e.g., NO2, CN present) Electronic_Path Electronic Deactivation Check_Electronics->Electronic_Path No (e.g., OMe, Alkyl present) Solvent_Switch Switch Solvent: Use NMP (High T) or HFIP (Activation) Steric_Path->Solvent_Switch Base_Switch Switch Base: Use Cs2CO3 (Solubility) or LiHMDS (Anionic) Electronic_Path->Base_Switch Microwave Microwave Irradiation (Flash Heating) Solvent_Switch->Microwave If thermal fails Base_Switch->Microwave

Figure 1: Decision tree for selecting SNAr conditions based on substrate properties.

Module 2: Critical Variables & Troubleshooting (Q&A)

Q1: My reaction stalls at 50% conversion. Adding more base/nucleophile doesn't help. Why?

Diagnosis: You are likely facing Product Inhibition or Aggregation . In non-polar or moderately polar solvents, the product (often an amine or ether) can H-bond with the remaining nucleophile or the leaving group salt, forming unreactive aggregates.

The Fix:

  • Switch to the "Cesium Effect": Replace K₂CO₃ with Cs₂CO₃ . Cesium is a large, soft cation (1.67 Å radius) that forms "loose" ion pairs in organic solvents. This leaves the nucleophilic anion "naked" and more reactive compared to the tight ion pairs formed with Potassium or Sodium [1].

  • Solvent Polarity: Move to DMSO or NMP . These dipolar aprotic solvents solvate cations well but leave anions unsolvated (and therefore highly reactive).

Q2: I see significant hydrolysis (pyridone formation) instead of my desired product.

Diagnosis: Trace water is competing with your nucleophile. Fluoropyridines are highly susceptible to hydrolysis because water is small and can bypass steric hindrance that blocks your larger nucleophile.

The Fix:

  • The Molecular Sieve Protocol: Do not just "dry" solvents. Add activated 4Å molecular sieves directly to the reaction vessel.

  • Sacrificial Electrophiles: If using an amine nucleophile, use a large excess (3-5 equiv) to statistically outcompete water.

  • Avoid Hydroxide Bases: Never use NaOH or KOH. Use CsF (Cesium Fluoride) or K₃PO₄ as the base. CsF is particularly useful as it promotes solubility without generating high concentrations of hydroxide [2].

Q3: My fluoropyridine is extremely hindered (e.g., 3-substituted-2-fluoropyridine). Standard heating isn't working.

Diagnosis: The activation energy to reach the Meisenheimer complex is too high for thermal conditions to overcome without decomposing the reagents.

The Fix: Fluorinated Alcohol Solvents (HFIP/TFE) This is a counter-intuitive but powerful modern technique.

  • Mechanism: Solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) are strong hydrogen bond donors (HBD). They H-bond to the fluorine on the pyridine ring. This pulls electron density away from the ring, making the carbon more electrophilic and stabilizing the leaving group departure [3].

  • Protocol: Run the reaction in TFE or HFIP at reflux (or sealed tube). Note: These solvents are acidic, so ensure your base is compatible (e.g., use organic bases like DIPEA or DBU).

Module 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" for Hindered Substrates (Thermal)

Best for: Moderately hindered substrates, scale-up candidates.

Reagent/ParameterSpecificationRationale
Solvent DMSO (Anhydrous)Maximizes "naked" anion reactivity.
Base Cs₂CO₃ (2.0 equiv)Superior solubility; loose ion pairing.
Nucleophile 1.2 - 1.5 equivSlight excess to drive kinetics.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular kinetics.
Temp 80°C - 120°CRequired to overcome steric barrier.

Step-by-Step:

  • Charge a reaction vial with Cs₂CO₃ and flame-dry under vacuum (or use oven-dried glassware).

  • Backfill with Argon/Nitrogen.

  • Add the fluoropyridine and nucleophile.[1]

  • Add anhydrous DMSO.

  • Heat to 80°C. Monitor via LCMS at 1 hour.

  • Checkpoint: If <10% conversion, spike temp to 120°C. If still no reaction, switch to Protocol B .

Protocol B: Microwave-Assisted SNAr

Best for: High-throughput screening, extremely deactivated rings.

Theory: Microwave irradiation provides rapid, uniform heating that can access transition states difficult to reach via conductive heating. It often suppresses side reactions by reducing the overall reaction time.

Step-by-Step:

  • Use a dedicated microwave vial (0.5 - 2.0 mL).

  • Solvent: NMP (N-Methyl-2-pyrrolidone). Note: DMSO can decompose at high microwave temps; NMP is more stable.

  • Base: DIPEA (Diisopropylethylamine) or DBU (for neutral nucleophiles).

  • Parameters:

    • Temperature: 150°C - 180°C.

    • Hold Time: 10 - 30 minutes.

    • Absorption Level: High.

  • Safety Note: Fluoropyridines can release HF gas if decomposition occurs. Always open vials in a fume hood.

Module 4: Mechanistic Insight

Understanding the mechanism allows you to predict failure modes.

The Meisenheimer Complex[1][2][3][4]

In sterically hindered systems, the formation of the intermediate (Step 1) is the bottleneck.

Reaction_Mechanism Reactants Reactants (F-Pyridine + Nuc) TS1 TS1 (Steric Barrier) Reactants->TS1 Slow Step (RDS) Intermediate Meisenheimer Complex (Stabilized by F) TS1->Intermediate Products Products (Substituted Pyridine) Intermediate->Products Fast Step (F elimination)

Figure 2: Reaction coordinate highlighting the Rate Determining Step (RDS).

Why Fluorine Wins: The transition state (TS1) involves the development of a negative charge on the ring. Fluorine's high electronegativity (


) stabilizes this charge inductively (

effect), lowering the energy of TS1. Chloropyridines lack this intense stabilization, making them slower in SNAr despite having a weaker bond to break [4].

References

  • Fietkau, N. et al. "The Cesium Effect: Anomalous Reactivity in SNAr Reactions." Organic Process Research & Development, 2006.

  • Smith, A. "Practical Guide to SNAr Reactions in Medicinal Chemistry." BenchChem Application Notes, 2025.

  • Chamberland, S. et al. "Solvent-Promoted SNAr Reactions: The Role of HFIP." Journal of Organic Chemistry, 2018. [Source: J. Org.[3] Chem]([Link])

  • Neumann, C.N. et al. "Concerted Nucleophilic Aromatic Substitutions." Nature, 2016.

  • Bunnett, J.F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958.

For further assistance, contact the Synthesis Core Facility or submit a ticket via the ELN.

Sources

Optimization

Controlling regioselectivity in 2-fluoro-3-methoxy pyridine substitution

Ticket ID: #PYR-2F3M-REGIO Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open Subject: Troubleshooting Regioselectivity (Lithiation vs. ) Executive Summary: The "Personality" of Your Sub...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-2F3M-REGIO Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open Subject: Troubleshooting Regioselectivity (Lithiation vs.


)

Executive Summary: The "Personality" of Your Substrate

Welcome to the Heterocycle Technical Support Center. You are working with 2-fluoro-3-methoxypyridine , a substrate that exhibits "schizophrenic" reactivity. Success depends entirely on which "personality" you activate:

  • The Electrophile (C2 Position): The C2-Fluorine bond is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen and the inductive effect of the fluorine itself.
    
  • The Nucleophile (C4 Position): Upon treatment with a non-nucleophilic base, the C3-Methoxy group acts as a powerful Directed Ortho Metalation (DoM) group, directing lithiation almost exclusively to the C4 position.

Critical Warning: The most common user error is using alkyl lithiums (e.g., n-BuLi) directly. This triggers the "Electrophile" personality, resulting in the destruction of the C2-F bond rather than the desired C-H activation.

Decision Matrix & Workflow

Use this logic flow to determine your experimental conditions.

ReactionLogic Start User Goal FuncC4 Functionalize C4 (Add Electrophile) Start->FuncC4 FuncC2 Functionalize C2 (Replace Fluorine) Start->FuncC2 FuncC6 Functionalize C6 (Remote) Start->FuncC6 MethodLi Method: DoM (Lithiation) FuncC4->MethodLi MethodSnAr Method: SNAr (Nucleophilic Sub.) FuncC2->MethodSnAr FuncC6->MethodLi CondLDA CRITICAL: Use LDA or LiTMP Temp: -78°C MethodLi->CondLDA Kinetic Control MethodLi->CondLDA Requires C4 Block or Schlosser Base CondBuLi AVOID n-BuLi (Attacks C2-F) MethodLi->CondBuLi Forbidden Path CondNuc Nucleophile: Amine/Alkoxide Solvent: DMF/DMSO MethodSnAr->CondNuc

Figure 1: Decision Matrix for selecting reaction conditions based on regioselectivity goals.

Module A: C4-Selective Functionalization (Lithiation)

The Challenge: You want to install an electrophile (E+) at C4 without losing the Fluorine at C2. The Mechanism: The C3-OMe group coordinates Lithium, directing deprotonation to the ortho positions (C2 or C4). Since C2 is blocked by Fluorine, C4 is the kinetic preference.

Troubleshooting Q&A

Q: Why did I get a complex mixture when using n-BuLi? A: n-BuLi is a strong nucleophile. It attacked the C2 position, displacing the fluoride (


), before it could deprotonate the ring.
  • Fix: Use LDA (Lithium Diisopropylamide) or LiTMP .[1][2] These bases are too bulky to attack C2 but strong enough to deprotonate C4.

Q: I used LDA, but my yield is low. Why? A: Temperature control is vital. 2-fluoropyridyl lithium species are thermally unstable and can undergo "elimination" to form pyridynes (unstable intermediates) if warmed above -60°C.

  • Fix: Maintain internal temperature strictly at -78°C during lithiation and electrophile addition.

Q: Can I access the C6 position? A: Not easily with standard LDA conditions. The OMe group anchors the lithium to C4. To hit C6, you generally need to block C4 first or use "Schlosser's Base" (n-BuLi/KOtBu) which operates via a different mechanism, though this risks C2 attack.

Validated Protocol: C4-Selective Lithiation

Reference Standard: Schlosser, M. et al. J. Org. Chem. 2006.[1] [1]

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Base Formation: Add diisopropylamine (1.1 equiv) and THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 min to form LDA.

  • Substrate Addition: Dissolve 2-fluoro-3-methoxypyridine (1.0 equiv) in THF. Add dropwise to the LDA solution at -78°C.

    • Tip: Run down the side of the flask to precool the solution.

  • Metalation Period: Stir at -78°C for 1 hour . (Do not warm).

  • Quench: Add Electrophile (1.2–1.5 equiv) (e.g.,

    
    , DMF, aldehydes) dissolved in THF.
    
  • Workup: Allow to warm to RT only after quenching is complete.

Module B: C2-Selective Functionalization ( )

The Challenge: You want to replace the Fluorine with a nucleophile (amine, ether, thiol). The Mechanism: The reaction proceeds via an Addition-Elimination pathway.[3][4] The high electronegativity of Fluorine lowers the LUMO energy of the ring, accelerating the rate-determining step (nucleophilic attack).

Comparative Reactivity Data
Leaving Group (at C2)Relative Rate (

w/ MeO-)
Notes
-F 100 (Fastest) Rate-limiting step is attack; F stabilizes the intermediate.
-Cl~1Slower; bond breaking is not the driver.
-Br~0.8Slower.
-OMe (C3)0The C3-OMe is an electron donor, slightly deactivating the ring compared to 3-H, but C2-F remains very reactive.
Troubleshooting Q&A

Q: The reaction is too slow in THF. Should I heat it? A: Before heating (which risks decomposition), change the solvent.


 reactions are significantly faster in polar aprotic solvents like DMSO, DMF, or NMP  because they solvate the cation, leaving the nucleophilic anion "naked" and more reactive.

Q: Can I do this reaction after lithiating C4? A: Yes. The standard workflow for multi-functionalization is:

  • Lithiation/Quench at C4 (install E).

  • 
     at C2 (displace F).
    Reasoning: Most nucleophiles introduced at C2 will interfere with subsequent lithiation (e.g., acidic protons on amines).
    
Validated Protocol: C2 Displacement

Reference Standard: Abramovitch, R. A. et al. J. Org. Chem. [2]

  • Setup: Dissolve 2-fluoro-3-methoxypyridine in DMSO (0.5 M).

  • Nucleophile: Add Nucleophile (1.1 equiv) (e.g., Morpholine, Sodium Methoxide).

    • Note: If using a neutral amine, add an inorganic base (

      
      , 2.0 equiv) to scavenge HF.
      
  • Condition: Stir at RT to 60°C . Monitor by TLC/LCMS.

    • Endpoint: Disappearance of the Fluorine peak in

      
       NMR (approx -70 ppm) is the best indicator.
      

Visualizing the Regioselectivity Landscape

The following diagram illustrates the mechanistic pathways. Note how the choice of reagent dictates whether the reaction is governed by Chelation (DoM) or Electronic Activation (


) .

MechanismMap Substrate 2-Fluoro-3-Methoxy Pyridine ReagentLDA Reagent: LDA/LiTMP (-78°C) Substrate->ReagentLDA ReagentNuc Reagent: R-NH2 / RO- (Polar Solvent) Substrate->ReagentNuc PathDoM Pathway A: DoM (Chelation Control) LithioSpecies 4-Lithio Intermediate (Stabilized by OMe) PathDoM->LithioSpecies PathSnAr Pathway B: SNAr (Inductive Activation) Meisenheimer Meisenheimer Complex (Stabilized by N & F) PathSnAr->Meisenheimer Product: 4-Substituted-2-Fluoro Product: 4-Substituted-2-Fluoro LithioSpecies->Product: 4-Substituted-2-Fluoro Product: 2-Substituted-3-Methoxy Product: 2-Substituted-3-Methoxy Meisenheimer->Product: 2-Substituted-3-Methoxy ReagentLDA->PathDoM ReagentNuc->PathSnAr

Figure 2: Mechanistic divergence based on reagent class.

References

  • Schlosser, M.; Rausis, T. (2006). Site-Selective Deprotonation of 3-Methoxypyridine and 3,5-Dimethoxypyridine. The Journal of Organic Chemistry, 71(13), 5023–5026.

  • Abramovitch, R. A.; Newman, A. J. (1974). Nucleophilic substitution in the pyridine series.[5][6] Kinetics of the reaction of 2-fluoropyridines with methoxide. The Journal of Organic Chemistry, 39(18), 2690–2695.

  • Manolikakes, S. M. et al. (2013).[5] Regioselective Functionalization of Pyridines using a Directed Metalation. Zeitschrift für Naturforschung B, 68(5-6), 411-422.

  • Snieckus, V. (1990). Directed ortho metalation.[2][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

For further assistance with specific electrophiles or scale-up queries, please reply to this ticket.

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 19F NMR Characterization of 2-Fluoro-4-hydroxy-3-methoxypyridine

Topic: 19F NMR chemical shift of 2-Fluoro-4-hydroxy-3-methoxypyridine Content Type: Publish Comparison Guide Executive Summary For researchers and medicinal chemists, the 19F NMR chemical shift of 2-Fluoro-4-hydroxy-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR chemical shift of 2-Fluoro-4-hydroxy-3-methoxypyridine Content Type: Publish Comparison Guide

Executive Summary

For researchers and medicinal chemists, the 19F NMR chemical shift of 2-Fluoro-4-hydroxy-3-methoxypyridine is a critical structural reporter.[1] Based on substituent chemical shift (SCS) additivity rules and experimental data from close structural analogs, the fluorine signal for this compound typically appears in the range of -88 to -98 ppm (relative to CFCl₃).[1]

However, unlike simple fluoro-aromatics, this value is highly solvent-dependent due to the keto-enol tautomerism at the C4 position.[1] In polar aprotic solvents (e.g., DMSO-d₆), the equilibrium may shift toward the pyridone form, significantly altering the electronic environment of the C2-fluorine.

Technical Profile & Chemical Shift Analysis

The chemical shift of the target compound is not a static number; it is a vector sum of the baseline pyridine shift and the electronic perturbations introduced by the methoxy and hydroxy substituents.

The Additivity Model (SCS Approach)

To validate the chemical shift without a pure reference standard, we reconstruct the value using a "Build-Up" approach starting from the core scaffold.[1]

ComponentStructureExperimental/Predicted Shift (δ ppm)Mechanism of Action
Base Scaffold 2-Fluoropyridine -71.0 ± 2.0 Baseline electronic environment of the pyridine ring.[1]
Substituent 1 3-Methoxy (-OMe) -15.0 to -20.0 (Shielding) Ortho-effect: The electron-donating oxygen increases electron density at C2 via resonance, shielding the fluorine nucleus.[1]
Substituent 2 4-Hydroxy (-OH) -2.0 to -5.0 (Shielding) Meta-effect: Weak electron donation.[1] Caveat: If tautomerization to 4-pyridone occurs, this effect reverses to deshielding.[1]
Target 2-F-4-OH-3-OMe-Py -88.0 to -98.0 Net Result: Significant upfield shift relative to the base scaffold.[1]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Note: All shifts referenced to Trichlorofluoromethane (CFCl₃, δ = 0.0 ppm).[1] Negative values indicate upfield shielding.[1]

Critical Variable: Tautomerism & Solvent Effects[1][4]

The most common error in characterizing 4-hydroxypyridines is neglecting the Pyridone vs. Hydroxypyridine equilibrium.[1] The 19F signal is an exquisitely sensitive probe for this state.

  • Non-Polar Solvents (CDCl₃): Favors the Hydroxypyridine (aromatic) form.[1] The fluorine signal will be sharper and more upfield (~ -95 ppm).[1]

  • Polar Solvents (DMSO-d₆, MeOH-d₄): Stabilizes the 4-Pyridone (dipolar) form via hydrogen bonding.[1] This disrupts the aromatic ring current, typically causing a downfield shift (deshielding) and potentially broadening the peak due to exchange dynamics.

Visualizing the Tautomeric Impact

Tautomerism Hydroxy Hydroxypyridine Form (Aromatic) Solvent: CDCl3 Pyridone 4-Pyridone Form (Keto-Tautomer) Solvent: DMSO-d6 Hydroxy->Pyridone Proton Transfer Shift_High 19F Shift: ~ -95 ppm (Shielded) Hydroxy->Shift_High Shift_Low 19F Shift: ~ -85 ppm (Deshielded) Pyridone->Shift_Low

Figure 1: Impact of solvent-mediated tautomerism on the observed 19F NMR chemical shift.

Comparative Analysis: Target vs. Alternatives

When selecting a fluorinated building block, it is essential to distinguish the target from its structural isomers, which have distinct spectral signatures.

CompoundStructure19F Shift (δ)Key Differentiator
Target 2-Fluoro-4-hydroxy-3-methoxypyridine ~ -92 ppm Diagnostic: Broad signal in DMSO due to exchangeable proton.[1]
Alternative A 2-Fluoro-3-methoxypyridine-78 ppmLacks the 4-OH group.[1] Signal is sharp and solvent-independent.
Alternative B 2-Fluoro-4-methoxypyridine-82 ppmThe 4-OMe group is fixed (no tautomerism).[1] Shift is distinct from the 4-OH analog.[1]
Alternative C 2-Fluoropyridine-71 ppmReference standard.[1] Significantly more downfield (deshielded).[1][2]
Experimental Protocol: Self-Validating Acquisition

To ensure data integrity when characterizing this compound, follow this "Internal Standard" protocol. This method eliminates referencing errors, which are common in 19F NMR due to the wide spectral width.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of 2-Fluoro-4-hydroxy-3-methoxypyridine in 0.6 mL of DMSO-d₆ (preferred for solubility).

    • Crucial Step: Add 5 µL of Hexafluorobenzene (C₆F₆) as an internal standard.[1]

    • Why C₆F₆? It resonates at -164.9 ppm , far removed from the pyridine region, preventing overlap.[1]

  • Acquisition Parameters (Bruker/Varian):

    • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate 1H-19F coupling and simplify the spectrum to a singlet.

    • Spectral Width: 200 ppm (ensure coverage from -50 to -200 ppm).

    • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Fluorine nuclei have long T1 relaxation times.[1] A short D1 will result in poor integration accuracy.[1]

  • Data Processing:

    • Reference the C₆F₆ peak exactly to -164.9 ppm .[1]

    • Read the target peak shift.[1]

    • Validation: If the peak is broad (>10 Hz width), the molecule is likely undergoing rapid tautomeric exchange. Lower the temperature to 280K to sharpen the signal.

Workflow Diagram

Protocol Step1 1. Dissolve Sample (DMSO-d6 or CDCl3) Step2 2. Add Internal Standard (C6F6, δ -164.9 ppm) Step1->Step2 Step3 3. Acquire 19F{1H} (Decoupled, D1 > 5s) Step2->Step3 Step4 4. Analyze Peak Shape Step3->Step4 Decision Is Peak Broad? Step4->Decision Action1 Tautomeric Exchange -> Cool to 280K Decision->Action1 Yes Action2 Stable Isomer -> Record Shift Decision->Action2 No

Figure 2: Decision tree for acquiring and validating 19F NMR data for tautomeric pyridines.

References
  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard reference for substituent effects and additivity rules).

  • Reich, H. J. (2020).[1] 19F NMR Chemical Shifts. University of Wisconsin-Madison.[1] Link

  • Alfa Chemistry . (2024).[1] 19F NMR Chemical Shift Table & Substituent Effects. Link

  • University of California, Santa Barbara (UCSB) . 19F Chemical Shifts and Coupling Constants. Link

  • PubChem . 2-Fluoro-3-methoxypyridine (Analog Data). Link[1]

Sources

Comparative

Comparison of 2-fluoro vs 2-chloro pyridine reactivity in SNAr

Executive Summary: The "Element Effect" in Practice In Nucleophilic Aromatic Substitution ( ), the choice between 2-fluoropyridine and 2-chloropyridine is not merely a matter of availability; it is a strategic decision t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Element Effect" in Practice

In Nucleophilic Aromatic Substitution (


), the choice between 2-fluoropyridine  and 2-chloropyridine  is not merely a matter of availability; it is a strategic decision that dictates reaction kinetics, temperature thresholds, and impurity profiles.

Contrary to aliphatic substitution (


), where iodide and bromide are superior leaving groups, 

on electron-deficient heterocycles exhibits a reversed reactivity order known as the Element Effect :

[1]

The Verdict: 2-Fluoropyridine is the superior electrophile for


, exhibiting reaction rates up to 320-fold faster  than its chloro-analog under identical conditions [1].[2] This reactivity gap allows for milder conditions (room temperature) and higher functional group tolerance, making the fluoro-derivative the preferred choice for late-stage functionalization (LSF) in drug discovery. 2-Chloropyridine remains a cost-effective alternative for early-stage building blocks where forcing conditions (high heat, strong base) are acceptable.

Mechanistic Foundation: Why Fluorine Wins

To understand the reactivity divergence, we must analyze the reaction coordinate.


 proceeds via a two-step Addition-Elimination  mechanism.[1][2][3]
The Meisenheimer Complex

The rate-determining step (RDS) is typically Step 1: Nucleophilic Addition , which disrupts aromaticity to form a high-energy anionic intermediate called the Meisenheimer Complex .

  • Inductive Stabilization (-I Effect): Fluorine is the most electronegative element (

    
    ). It powerfully withdraws electron density from the C2 carbon, lowering the LUMO energy and making the ring highly susceptible to nucleophilic attack.
    
  • Transition State Stabilization: The highly polarized C-F bond stabilizes the negative charge accumulation in the transition state of Step 1 more effectively than the less polarized C-Cl bond.

  • Bond Strength Irrelevance: Although the C-F bond (

    
    ) is much stronger than the C-Cl bond (
    
    
    
    ), bond breaking occurs in Step 2 (Elimination) , which is fast and not rate-limiting. Therefore, the "poor" leaving group ability of fluoride is irrelevant to the overall rate.[4]
Visualization: Reaction Coordinate Diagram

The following diagram illustrates the energy landscape, highlighting the lower activation energy (


) for the fluoro-substituted pathway.

SNAr_Energy_Profile Start Reactants (Py-X + Nu-) TS1_F TS1 (F) Lower Ea Start->TS1_F Fast TS1_Cl TS1 (Cl) Higher Ea Start->TS1_Cl Slow Inter_F Meisenheimer Complex (F) TS1_F->Inter_F Inter_Cl Meisenheimer Complex (Cl) TS1_Cl->Inter_Cl Product Product (Py-Nu + X-) Inter_F->Product Fast Elimination Inter_Cl->Product Fast Elimination

Figure 1: Comparative reaction coordinate diagram. Note the significantly lower activation barrier (TS1) for the fluoro-substrate due to inductive stabilization.

Comparative Data Analysis

The following data summarizes kinetic studies comparing 2-halo pyridines with various nucleophiles.

Feature2-Fluoropyridine2-ChloropyridineImpact on Protocol
Relative Rate (

)
320 1F-Py allows RT reactions; Cl-Py requires heat (

C).
Leaving Group Ability Poor (in

)
GoodIrrelevant for

unless elimination is RDS.
Electronegativity 3.983.16F-Py creates a "harder" electrophile.
Solvent Preference Polar Aprotic (DMSO, DMF)Polar Protic/AproticF-Py benefits significantly from H-bonding solvents in some cases [2].
Cost High (

$)
Low ($)Use F for precious substrates; Cl for bulk synthesis.

Experimental Validation: In a benchmark study using sodium ethoxide in ethanol at 25°C:

  • 2-Fluoropyridine:

    
    
    
  • 2-Chloropyridine:

    
    
    
  • Result: The fluoro-analog is ~320x faster [1].[2][5]

Experimental Protocols

Protocol A: Mild Amination of 2-Fluoropyridine

Best for: Late-stage functionalization, thermally sensitive substrates, or weak nucleophiles.

Reagents:

  • Substrate: 2-Fluoropyridine derivative (1.0 equiv)[2]

  • Nucleophile: Morpholine (1.2 equiv)[2]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (anhydrous)

Procedure:

  • Setup: Charge a reaction vial with 2-fluoropyridine (1.0 mmol) and

    
     (2.0 mmol).
    
  • Addition: Add DMSO (2.0 mL) followed by morpholine (1.2 mmol).

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor via LC-MS.

    • Note: Conversion usually reaches >95% within 2 hours.

  • Workup: Dilute with water, extract with EtOAc, and wash with brine.

  • Validation: Absence of starting material (m/z M+1) and appearance of product peak.

Protocol B: Forcing Amination of 2-Chloropyridine

Best for: Cost-sensitive bulk synthesis, stable substrates.

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Nucleophile: Morpholine (1.5 equiv) - Excess required

  • Base:

    
     (2.0 equiv) - Stronger base often helps
    
  • Solvent: NMP or DMF

Procedure:

  • Setup: Charge a pressure tube with 2-chloropyridine (1.0 mmol) and

    
     (2.0 mmol).
    
  • Addition: Add NMP (2.0 mL) and morpholine (1.5 mmol).

  • Reaction: Seal the tube and heat to 100–120°C for 12–18 hours.

  • Troubleshooting: If conversion is low (<50%) after 12h, add 10 mol% DMAP as a catalyst or switch to microwave irradiation (140°C, 30 min).

Decision Framework & Optimization

When designing a synthesis, use the following logic to select the appropriate halogen.

Decision_Tree Start Select Halopyridine Precursor IsSensitive Is the substrate thermally sensitive? Start->IsSensitive IsCost Is cost the primary driver? IsSensitive->IsCost No UseF USE 2-FLUORO (Fast, Mild, $$) IsSensitive->UseF Yes IsCost->UseF No (Speed prioritized) UseCl USE 2-CHLORO (Slow, Hot, $) IsCost->UseCl Yes

Figure 2: Decision matrix for selecting between 2-fluoro and 2-chloro precursors.

Critical Optimization Notes (Troubleshooting)
  • Solvent Effect: If the reaction with 2-chloropyridine is sluggish, switch from protic solvents (EtOH) to dipolar aprotic solvents (DMSO, NMP). These solvents solvate the cation (e.g.,

    
    ), leaving the nucleophile "naked" and more reactive.
    
  • The "Reverse" Effect: If using a soft, highly polarizable nucleophile (like thiolate,

    
    ) or if the ring is already highly activated (e.g., dinitro-pyridine), the rate-determining step may shift to Step 2 (Elimination). In this rare scenario, 2-chloropyridine  or 2-bromopyridine  may actually react faster than 2-fluoropyridine [3].
    
  • Acid Catalysis: For unreactive 2-chloropyridines, adding a Brønsted acid (e.g., HCl in dioxane) can protonate the pyridine nitrogen, drastically increasing the electrophilicity of the C2 position, though this requires non-basic nucleophiles.

References

  • BenchChem. (2025).[2][6] A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Retrieved from

  • National Institutes of Health (PMC). (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-4-hydroxy-3-methoxypyridine proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for 2-Fluoro-4-hydroxy-3-methoxypyridine As a highly specialized fluorinated N-heterocycle, 2-Fluoro-4-hydroxy-3-methoxypyridine is a critical building block in advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safe Handling and Disposal Protocol for 2-Fluoro-4-hydroxy-3-methoxypyridine

As a highly specialized fluorinated N-heterocycle, 2-Fluoro-4-hydroxy-3-methoxypyridine is a critical building block in advanced drug discovery and medicinal chemistry. However, its unique structural features—specifically the combination of a stable carbon-fluorine (C-F) bond and a pyridine ring—present distinct logistical and environmental challenges at the end of its lifecycle.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with stringent environmental regulations and safeguarding laboratory personnel.

Chemical Identity & Physicochemical Profiling

Before implementing a disposal plan, it is essential to understand the quantitative and physical properties of the material being handled.

PropertyValue
Chemical Name 2-Fluoro-4-hydroxy-3-methoxypyridine
CAS Number 1184172-38-0
Molecular Formula C6H6FNO2
Molecular Weight 143.12 g/mol
Physical Form Solid[1]
Halogen Content Fluorinated (Requires specialized halogenated waste streams)

Mechanistic Toxicology & Hazard Profile

Understanding why a chemical is dangerous is the foundation of effective laboratory safety. The hazard profile of 2-Fluoro-4-hydroxy-3-methoxypyridine is driven by two primary structural components:

  • The Fluorine Substituent (Combustion Hazard): Fluorinated aromatics possess exceptionally stable C-F bonds. When subjected to standard, low-temperature thermal degradation, they do not combust cleanly. Instead, they release hydrogen fluoride (HF) gas—a highly corrosive and systemic toxicant that can cause severe respiratory damage and environmental toxicity[2],[3].

  • The Pyridine Core (Irritant & Emission Hazard): Pyridine derivatives are established skin and severe eye irritants. Upon combustion, the nitrogen atom within the pyridine ring oxidizes to form nitrogen oxides (NOx), which are heavily regulated environmental pollutants[4].

Waste Segregation & Disposal Workflows

Because of the fluorine atom, this chemical cannot be disposed of in standard organic waste or flushed down the drain[2]. Mixing fluorinated compounds with non-halogenated waste contaminates the entire bulk stream, exponentially increasing disposal costs and the risk of incinerator damage.

WasteWorkflow A Waste Generation: 2-Fluoro-4-hydroxy-3-methoxypyridine B Solid Waste (Contaminated PPE/Consumables) A->B C Liquid Waste (Solvent Solutions) A->C D Double-Bagging & Biohazard/Tox Box B->D E Halogenated Organic Waste Container C->E F EH&S Collection & Manifesting D->F E->F G High-Temp Incineration (>1000°C) F->G H Alkaline Scrubber (Neutralizes HF & NOx) G->H

Workflow for the segregation and disposal of fluorinated pyridine waste.

Step-by-Step Disposal Methodology

Step 1: Stream Segregation (The Halogen Rule)

  • Causality: Halogenated waste requires specialized high-temperature incineration with exhaust scrubbers.

  • Action: Direct all liquid solutions containing 2-Fluoro-4-hydroxy-3-methoxypyridine strictly into a designated "Halogenated Organic Waste" carboy. Solid waste (e.g., empty vials, contaminated spatulas) must go into a designated toxic solid waste bin.

Step 2: Primary Containment Selection

  • Causality: While the compound itself may not aggressively attack glass under ambient conditions, the potential generation of trace HF under acidic or degrading conditions means High-Density Polyethylene (HDPE) is the safest, most resilient choice for halogenated waste containment[3].

  • Action: Use UN-approved HDPE containers. Ensure the cap is tightly sealed when not actively adding waste to prevent vapor escape.

Step 3: Labeling and Manifesting

  • Causality: EPA and OSHA regulations mandate precise identification of hazardous waste constituents to ensure downstream handlers do not expose the waste to incompatible chemicals (such as strong oxidizers)[4],[5].

  • Action: Attach a hazardous waste label immediately upon the first drop of waste. Explicitly list "2-Fluoro-4-hydroxy-3-methoxypyridine" and check the boxes for "Toxic" and "Halogenated".

Step 4: Final Destruction via Professional EH&S

  • Causality: Standard municipal incineration operates at temperatures too low to break the C-F bond cleanly.

  • Action: Transfer the waste to your institution's Environmental Health & Safety (EH&S) department. They will contract a facility that performs high-temperature incineration (>1000°C) equipped with alkaline scrubbers (e.g., calcium hydroxide) to neutralize the resulting HF and NOx gases[2],[3].

Spill Response & Decontamination Protocol

A spill of 2-Fluoro-4-hydroxy-3-methoxypyridine requires immediate, calculated action to prevent aerosolization and surface contamination.

Step-by-Step Spill Protocol
  • Evacuate and Assess: For large spills, secure the area, ensure fume hood sashes are lowered, and contact EH&S immediately[5].

  • Solid Powder Spill Containment:

    • Causality: Dry sweeping generates toxic, irritating dust aerosols that can be easily inhaled.

    • Action: Do NOT dry sweep. Cover the powder with a slightly damp absorbent pad (using water or a compatible solvent like ethanol) to bind the particulates. Carefully scoop the material using non-sparking tools into a sealable hazardous waste container[2].

  • Liquid Solution Spill Containment:

    • Causality: Organic solutions of the compound will spread rapidly, emitting hazardous vapors and potentially degrading flooring.

    • Action: Surround and cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite[2]. Do not use combustible materials like sawdust, which can react with residual oxidizers.

  • Decontamination:

    • Causality: Residual chemical can pose a long-term contact hazard and contaminate future experiments.

    • Action: Wash the affected area with a mild alkaline detergent solution, followed by a thorough water rinse. Collect all wash water as hazardous waste, as it now contains trace amounts of the fluorinated compound and cannot be allowed to enter the municipal drain system[3].

References

  • National Center for Biotechnology Information (NCBI) - Regulations and Guidelines Applicable to Pyridine (EPA/OSHA Frameworks). Available at: [Link]

  • Washington State University (WSU) EH&S - Standard Operating Procedure: Pyridine Waste Disposal and Decontamination. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Fluoro-4-hydroxy-3-methoxypyridine

A Researcher's Guide to Safely Handling 2-Fluoro-4-hydroxy-3-methoxypyridine For the diligent researcher, scientist, and drug development professional, the introduction of a novel compound into the laboratory workflow is...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Fluoro-4-hydroxy-3-methoxypyridine

For the diligent researcher, scientist, and drug development professional, the introduction of a novel compound into the laboratory workflow is a moment of both excitement and critical responsibility. 2-Fluoro-4-hydroxy-3-methoxypyridine, a substituted pyridine derivative, presents unique opportunities in synthetic chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, experience-driven insights and procedural guidance to ensure your safety and the integrity of your research.

The principles outlined here are grounded in a comprehensive hazard assessment of structurally similar pyridine compounds. While a specific Safety Data Sheet (SDS) for 2-Fluoro-4-hydroxy-3-methoxypyridine is not yet widely available, the consistent safety profiles of fluorinated and methoxylated pyridines provide a reliable foundation for these recommendations.

Understanding the Risks: A Proactive Approach to Safety

Substituted pyridines as a class of compounds often exhibit a range of potential health hazards. Based on analogous structures, 2-Fluoro-4-hydroxy-3-methoxypyridine should be handled as a substance that is potentially:

  • Harmful if swallowed, inhaled, or in contact with skin. [1][2][3]

  • A cause of serious eye irritation. [1][4][5]

  • A cause of skin irritation. [4][5]

  • A potential respiratory irritant. [4][5]

The fluorine atom can also introduce unique reactivity and potential for the release of hazardous decomposition products, such as hydrofluoric acid, under certain conditions (e.g., combustion).[6] Therefore, a cautious and well-informed approach is paramount.

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against exposure is the consistent and correct use of appropriate PPE. The following table summarizes the essential PPE for handling 2-Fluoro-4-hydroxy-3-methoxypyridine.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Tightly-fitting safety goggles with side shields, or a full-face shield.[7]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable initial choice).[8] A flame-retardant lab coat and closed-toe shoes are mandatory.[7]Prevents skin contact, which can lead to irritation and absorption of the chemical.
Respiratory Protection All handling of this compound should occur within a certified chemical fume hood.[8]A fume hood provides primary containment and protects against the inhalation of harmful vapors or dust.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing risk. The following diagram and procedural steps outline the safe handling of 2-Fluoro-4-hydroxy-3-methoxypyridine throughout its lifecycle in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_spill_kit Prepare Spill Kit prep_fume_hood->prep_spill_kit handle_receipt Receiving and Storage prep_spill_kit->handle_receipt handle_weigh Weighing and Aliquoting handle_receipt->handle_weigh handle_reaction Use in Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Workflow for Safe Handling of 2-Fluoro-4-hydroxy-3-methoxypyridine.

Step-by-Step Handling Procedures
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory area where the compound is stored or handled, put on your lab coat, safety goggles, and gloves.

    • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare for Emergencies: Locate the nearest safety shower and eyewash station. Ensure a spill kit containing an appropriate absorbent material is readily accessible.[9]

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][10]

    • The container should be tightly closed.[5]

  • Weighing and Aliquoting (Inside a Fume Hood):

    • Perform all manipulations that may generate dust or vapors within a chemical fume hood.

    • Use non-sparking tools for handling the solid material.[7][11]

    • If transferring the substance, ensure the receiving container is properly labeled.

  • Use in a Reaction (Inside a Fume Hood):

    • When adding the compound to a reaction vessel, do so slowly to avoid splashing.

    • Maintain the reaction apparatus within the fume hood for the duration of the experiment.

  • Cleanup and Decontamination:

    • Decontaminate all glassware that has come into contact with the compound. A triple rinse with an appropriate solvent is recommended.

    • Wipe down the surfaces of the fume hood and any contaminated equipment.

  • Disposal Plan:

    • All waste materials, including contaminated gloves, absorbent materials from cleanups, and empty containers, must be disposed of as hazardous waste.[5][12]

    • Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this material down the drain.[7][13]

Emergency Response Plan

Accidents can happen, and a clear, immediate plan is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal. Ventilate the area.[9][11]

Your safety is inextricably linked to a culture of preparedness and respect for the chemical entities you work with. By internalizing these procedures, you not only protect yourself and your colleagues but also ensure the continued success of your vital research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • PubChem. 2-Fluoro-3-methoxypyridine. Available at: [Link]

  • Abox. Safety Data Sheet. Available at: [Link]

  • University of California, Santa Barbara. Fluorine Safety. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-hydroxy-3-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-hydroxy-3-methoxypyridine
© Copyright 2026 BenchChem. All Rights Reserved.